3,7-Dibromopyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2N3 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
3,7-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
InChI Key |
CLVKERUANAERCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Orthogonal Scaffold: A Technical Guide to 3,7-Dibromopyrazolo[1,5-a]pyrimidine
CAS: 2375204-82-1 Formula: C₆H₃Br₂N₃ Molecular Weight: 276.92 g/mol [1]
Executive Summary: The Dual-Port Kinase Hub
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure," serving as a bioisostere for the adenine moiety of ATP. While the parent heterocycle is well-documented, the specific derivative 3,7-dibromopyrazolo[1,5-a]pyrimidine (CAS 2375204-82-1) represents a high-value strategic intermediate.
Its value lies in its electronic asymmetry . The bromine atoms at positions C-3 and C-7 occupy electronically distinct environments, allowing researchers to perform orthogonal functionalization without the need for protecting groups. This guide details the technical exploitation of this scaffold, moving beyond basic synthesis to advanced regioselective library generation for Trk, Pim-1, and CDK inhibitor development.
Electronic Profiling & Mechanistic Logic
To successfully utilize this building block, one must understand the causality behind its reactivity profile.
The Electronic Dichotomy
-
Position C-7 (The "Electrophilic" Port): Located on the pyrimidine ring, this position mimics the 4-position of a pyrimidine or quinazoline. It is highly electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen and the pyrimidine nitrogen. Consequently, the C-7 bromine is an excellent leaving group for Nucleophilic Aromatic Substitution (
) . -
Position C-3 (The "Nucleophilic" Port): Located on the pyrazole ring, this position is electron-rich. The bromine here is resistant to
but is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Strategic Implication: The logical workflow for library synthesis is C-7 substitution first , followed by C-3 coupling . Attempting Pd-coupling first may lead to competitive oxidative addition at C-7, resulting in mixtures, whereas
Experimental Protocols
Protocol A: Regioselective Functionalization at C-7
Objective: To introduce an amine motif (solubilizing group or hinge binder) at C-7 while leaving the C-3 bromine intact for future elaboration.
Reagents:
-
Substrate: 3,7-Dibromopyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.1–1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) or
(2.0 eq) -
Solvent: Isopropanol (iPrOH) or DMF (for less reactive anilines)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 3,7-dibromopyrazolo[1,5-a]pyrimidine in iPrOH (concentration ~0.2 M).
-
Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the amine nucleophile.
-
Thermal Activation:
-
For aliphatic amines (e.g., morpholine): Stir at room temperature for 2 hours. If conversion is slow, heat to 50°C.
-
For aromatic amines (e.g., substituted anilines): Heat to reflux (80–85°C) for 4–6 hours.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the mass shift corresponding to
. -
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Validation:
H NMR should show the disappearance of the C-7 proton signal (if applicable) or the shift of adjacent protons, while the C-2 proton singlet remains distinct.
Protocol B: Suzuki-Miyaura Coupling at C-3
Objective: To install an aryl or heteroaryl group at C-3 on the C-7 substituted intermediate.[2]
Reagents:
-
Substrate: 7-Amino-3-bromopyrazolo[1,5-a]pyrimidine derivative (from Protocol A)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or -
Base:
(aqueous) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes (Critical to prevent homocoupling or oxidation).
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90–100°C for 6–12 hours. Microwave irradiation (120°C, 30 min) is often superior for this scaffold to minimize protodebromination byproducts.
-
Purification: Filter through Celite. Purify via flash column chromatography.
Data Summary & Reaction Comparison
The following table summarizes the reactivity profiles derived from structure-activity relationship (SAR) studies on this scaffold.
| Parameter | C-7 Position (Pyrimidine Ring) | C-3 Position (Pyrazole Ring) |
| Electronic State | ||
| Primary Reaction | Pd-Catalyzed Cross-Coupling | |
| Preferred Reagents | Amines, Alkoxides, Thiols | Boronic acids, Acetylenes, Stannanes |
| Activation Energy | Low (RT to 80°C) | High (Requires Catalyst + Heat) |
| Selectivity Rank | 1st Priority (Reacts first) | 2nd Priority (Reacts second) |
| Common Drug Role | Solubilizing tail / Solvent front interaction | Hinge binding / Hydrophobic pocket |
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors using CAS 2375204-82-1.
Figure 1: The chemoselective functionalization pathway, highlighting the necessity of performing SNAr prior to metal-catalyzed coupling to ensure high yield and purity.
Applications in Drug Discovery[3][4][5][6][7][8]
The 3,7-dibromo scaffold is particularly relevant for constructing Type I Kinase Inhibitors .
-
Trk Inhibition: The pyrazolo[1,5-a]pyrimidine core is central to FDA-approved drugs like Larotrectinib .[3] The C-3 aryl group typically occupies the ATP adenine binding pocket (hinge region), while the C-7 substituent extends towards the solvent front, modulating solubility and pharmacokinetic properties [2].
-
Pim-1 Kinase: Derivatives synthesized via this orthogonal approach have shown nanomolar potency against Pim-1, a target for hematological malignancies. The C-7 amine is crucial for interacting with specific residues (e.g., Asp128) in the active site [1].
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI (Molecules) URL:[Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
Sources
Technical Whitepaper: The Structural and Synthetic Utility of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
This guide provides an in-depth technical analysis of 3,7-dibromopyrazolo[1,5-a]pyrimidine , a critical bicyclic scaffold in medicinal chemistry. This intermediate is prized for its orthogonal reactivity, allowing sequential, regioselective functionalization essential for designing ATP-competitive kinase inhibitors (e.g., Trk, CDK, Pim-1).
Executive Summary
The pyrazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in drug discovery, mimicking the purine ring system of adenosine triphosphate (ATP). The 3,7-dibromo derivative serves as a high-value linchpin intermediate. Its utility stems from the electronic disparity between the C3 and C7 positions: the C3 position is electron-rich (pyrazole-like), while the C7 position is electron-deficient (pyrimidine-like). This electronic asymmetry enables orthogonal functionalization —chemists can selectively manipulate one bromine atom in the presence of the other, facilitating the rapid construction of complex structure-activity relationship (SAR) libraries.
Structural Anatomy & Electronic Properties
Understanding the IUPAC numbering and electronic distribution is prerequisite to predicting reactivity.
Numbering System
The standard numbering initiates at the bridgehead nitrogen (N1), proceeds through the pyrazole ring (C2, C3), and continues around the pyrimidine ring (N4, C5, C6, C7).
Figure 1: Numbering and electronic dichotomy of the pyrazolo[1,5-a]pyrimidine scaffold.
Electronic Dichotomy
-
C3 Position (Pyrazole-like): This position is part of the electron-rich 5-membered ring. It is susceptible to electrophilic aromatic substitution (EAS) during synthesis (e.g., bromination) but acts as the "nucleophilic" partner in metal-catalyzed couplings.
-
C7 Position (Pyrimidine-like): Located adjacent to the bridgehead nitrogen, this position is highly electron-deficient. It mimics the 4-position of pyridine, making it highly reactive toward nucleophilic aromatic substitution (
) and oxidative addition in Pd-catalyzed cycles.
Synthetic Routes[1][2][3][4][5][6][7][8]
The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine is rarely direct. It typically proceeds through a stepwise cyclization and halogenation sequence to ensure regiocontrol.
The "De Novo" Cyclization Route
This is the industry-standard approach for generating the core scaffold.
-
Cyclocondensation: Reaction of 5-aminopyrazole with a
-keto ester (or alkynoate) yields the 7-hydroxypyrazolo[1,5-a]pyrimidine (often existing as the 7-one tautomer). -
C3-Bromination: The electron-rich C3 position is selectively brominated using N-bromosuccinimide (NBS) or elemental bromine.
-
C7-Functionalization: The C7-hydroxyl group is converted to a bromide using phosphorus oxybromide (
).
Note: Often,
Figure 2: Stepwise synthesis of the 3,7-dibromo scaffold.
Reactivity & Regioselective Functionalization[1][7][9][10]
The power of this scaffold lies in the ability to distinguish between the two bromine atoms.
Reactivity Order
-
First Functionalization (C7): The C7-Br bond is activated by the adjacent bridgehead nitrogen.
- : Amines can displace the C7-Br directly (often without a catalyst) to form 7-aminopyrazolo[1,5-a]pyrimidines.
-
Pd-Coupling: In Suzuki-Miyaura couplings, oxidative addition typically occurs at C7 first due to its electron-deficient nature, especially with electron-rich phosphine ligands.
-
Second Functionalization (C3): The C3-Br bond behaves like a standard aryl bromide. It is stable to
conditions but participates readily in Pd-catalyzed couplings once C7 is derivatized.
Data Summary: Reactivity Comparison
| Feature | C3-Bromine | C7-Bromine |
| Electronic Nature | Electron-Rich ( | Electron-Poor ( |
| Inert | Highly Reactive | |
| Pd-Oxidative Addition | Slower (requires activation) | Faster (usually) |
| Primary Use | Late-stage diversification | Core scaffold setup / Hinge binding |
Experimental Protocols
Synthesis of 3-Bromo-pyrazolo[1,5-a]pyrimidin-7-one
A robust protocol for the key intermediate.
Reagents: Pyrazolo[1,5-a]pyrimidin-7-one (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF. Procedure:
-
Dissolve pyrazolo[1,5-a]pyrimidin-7-one in anhydrous DMF (0.5 M).
-
Cool to 0°C in an ice bath.
-
Add NBS portion-wise over 15 minutes to avoid exotherms.
-
Stir at room temperature for 2 hours. Monitor by TLC/LCMS (C3 bromination is rapid).
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]
-
Yield: Generally >85%.
Conversion to 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Reagents: 3-Bromo-pyrazolo[1,5-a]pyrimidin-7-one,
-
Suspend the 3-bromo intermediate in toluene or perform neat if using excess
. -
Add
(3-5 equiv). -
Reflux (110°C) for 4-6 hours.
-
Critical Safety Step: Cool to 0°C and very slowly quench with crushed ice/saturated
. reacts violently with water. -
Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over
. -
Purify via flash chromatography (Hexanes/EtOAc).
Applications in Drug Discovery[12]
The 3,7-dibromo scaffold is a precursor to potent kinase inhibitors.
-
Trk Inhibitors: The C7 position often hosts a solubilizing amine (via
) or a hinge-binding motif, while the C3 position extends into the hydrophobic pocket. -
Pim-1 Kinase: 3,7-disubstituted derivatives have shown nanomolar potency against Pim-1, a target in hematological malignancies.
-
Case Study: In the development of CDK inhibitors, the C7 position is often substituted with a heterocycle (e.g., thiazole) via Suzuki coupling, followed by C3 arylation to tune selectivity.
References
- Synthesis and Reactivity of Pyrazolo[1,5-a]pyrimidines: Title: Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxyl
-
Kinase Inhibition (Pim-1)
-
Halogenation Methodology
-
General Scaffold Review
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Technical Guide to 3,7-dibromopyrazolo[1,5-a]pyrimidine: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3,7-dibromopyrazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental properties, potential synthetic routes, and the broader context of its applications, drawing on the extensive research into the pyrazolo[1,5-a]pyrimidine core.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in drug discovery, recognized for its structural similarity to purines, which allows it to interact with a wide range of biological targets.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] A key area of interest is their role as protein kinase inhibitors, which are crucial in targeted cancer therapy.[2] The introduction of halogen atoms, such as bromine, onto this scaffold can significantly modulate the compound's physicochemical properties and biological activity, making derivatives like 3,7-dibromopyrazolo[1,5-a]pyrimidine valuable tools for structure-activity relationship (SAR) studies.
Core Molecular Attributes of 3,7-dibromopyrazolo[1,5-a]pyrimidine
The foundational step in understanding the utility of any chemical entity is to define its core molecular and physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | [3] |
| Molecular Weight | 277.92 g/mol | Calculated |
| CAS Number | 2375204-82-1 | [4] |
| Canonical SMILES | C1=C(N2C(=C(C=N2)Br)N=C1)Br | [3] |
| InChI Key | CLVKERUANAERCY-UHFFFAOYSA-N | [3] |
The chemical structure of 3,7-dibromopyrazolo[1,5-a]pyrimidine is depicted below:
Caption: Chemical structure of 3,7-dibromopyrazolo[1,5-a]pyrimidine.
Synthesis Strategies: A Roadmap to 3,7-dibromopyrazolo[1,5-a]pyrimidine
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5] Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.[5]
A general workflow for the synthesis is as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3,7-dibromopyrazolo[1,5-a]pyrimidine (C6H3Br2N3) [pubchemlite.lcsb.uni.lu]
- 4. 2375204-82-1|3,7-Dibromopyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 5. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
A Technical Guide to the Solubility Profile of 3,7-dibromopyrazolo[1,5-a]pyrimidine in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for understanding, determining, and managing the solubility of 3,7-dibromopyrazolo[1,5-a]pyrimidine in dimethyl sulfoxide (DMSO). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] As DMSO is the universal solvent for compound storage and high-throughput screening in drug discovery, a precise understanding of a compound's solubility in it is paramount for data integrity and experimental success.[3][4] This document moves beyond theoretical principles to provide field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility. It details the causality behind experimental choices, methods for data analysis, and best practices for the preparation and handling of stock solutions to mitigate common issues such as compound precipitation and solvent hygroscopicity.[5]
Introduction: The Intersection of a Privileged Scaffold and a Universal Solvent
The pyrazolo[1,5-a]pyrimidine nucleus is a foundational heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity and synthetic versatility have led to its incorporation into a multitude of clinically relevant molecules, including inhibitors targeting Tropomyosin receptor kinases (Trks) and Cyclin-dependent kinases (CDKs).[1][2][6] The specific analogue, 3,7-dibromopyrazolo[1,5-a]pyrimidine, serves as a key intermediate, with the bromine atoms acting as synthetic handles for introducing further chemical diversity through cross-coupling reactions.
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an unparalleled ability to dissolve a vast array of both polar and nonpolar compounds.[7][8] This broad solvency, combined with its miscibility with water and most organic solvents, has established DMSO as the gold-standard for compound management in pharmaceutical research and discovery.[4] High-concentration master stock solutions (typically 10-50 mM) are prepared in DMSO and subsequently diluted into aqueous assay buffers.
Theoretical Framework: Predicting and Understanding Solubility
Physicochemical Properties of the Solute and Solvent
The solubility of 3,7-dibromopyrazolo[1,5-a]pyrimidine is governed by the interplay of its own molecular properties with those of DMSO.
| Property | 3,7-dibromopyrazolo[1,5-a]pyrimidine (Predicted/Inferred) | Dimethyl Sulfoxide (DMSO) | Significance |
| Molecular Formula | C₆H₃Br₂N₃ | (CH₃)₂SO | The presence of bromine atoms significantly increases molecular weight and alters electronic properties compared to the parent scaffold.[9] |
| Molecular Weight | ~276.9 g/mol | 78.13 g/mol | Higher molecular weight can negatively impact solubility. |
| Polarity | Moderately Polar | Highly Polar, Aprotic | The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that act as hydrogen bond acceptors.[10] The dibromo-substitution adds lipophilic character. DMSO's high polarity, arising from the S=O bond, makes it an excellent solvent for polar molecules.[11] |
| Hydrogen Bonding | Acceptor | Acceptor (Oxygen) | While the solute lacks strong H-bond donors, the nitrogen atoms can accept hydrogen bonds. DMSO is a strong H-bond acceptor but not a donor.[7] |
| Boiling Point | N/A | 189 °C (372 °F) | DMSO's high boiling point ensures it evaporates slowly at ambient temperatures, providing stability to stock solutions.[7] |
| Hygroscopicity | Low | High | DMSO readily absorbs atmospheric water, which can decrease its solvating power for certain compounds and potentially lead to precipitation or degradation over time.[5] |
Intermolecular Interactions
The dissolution of 3,7-dibromopyrazolo[1,5-a]pyrimidine in DMSO is driven by favorable intermolecular forces that overcome the solute's crystal lattice energy. The primary interactions are dipole-dipole forces between the polar regions of the heterocyclic ring and the strong sulfoxide dipole of DMSO.
Caption: Key molecular interactions enabling dissolution in DMSO.
Methodologies for Experimental Solubility Determination
A crucial distinction exists between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a material-specific constant under defined conditions (solvent, temperature). This is determined using methods like the shake-flask approach and is vital for lead optimization and pre-formulation.[12]
-
Kinetic Solubility: The concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer. It is not an equilibrium value but is highly relevant for predicting behavior in biological assays.[13]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the maximum equilibrium solubility of 3,7-dibromopyrazolo[1,5-a]pyrimidine in DMSO.[14]
Rationale: This "gold standard" method ensures that an equilibrium between the solid and dissolved states is reached, providing the true thermodynamic solubility value.[15]
Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (solid powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
2 mL microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and orbital shaker with temperature control
-
High-speed microcentrifuge (>14,000 rpm)
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Procedure:
-
Preparation of a Supersaturated Mixture:
-
Accurately weigh approximately 2-5 mg of the compound into a pre-weighed vial. The key is to add an excess of solid, ensuring undissolved material will remain after equilibration.[14]
-
Add a defined volume of anhydrous DMSO (e.g., 500 µL). This creates a slurry.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes. This step is crucial to pellet all solid particulates, including microcrystals, which could otherwise be transferred and artificially inflate the measured solubility.[17]
-
-
Sample Preparation for Quantification:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.
-
Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., 1:100 or 1:1000 with acetonitrile or methanol) to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using accurately weighed standards of 3,7-dibromopyrazolo[1,5-a]pyrimidine of known concentrations.
-
Determine the concentration of the diluted sample by interpolating its instrument response against the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated DMSO solution by multiplying the measured concentration by the total dilution factor.
-
Express solubility in both molarity (µM or mM) and mass/volume (µg/mL or mg/mL).
-
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative data should be presented clearly. While specific experimental data for 3,7-dibromopyrazolo[1,5-a]pyrimidine is not publicly available, the results of the described protocol would be summarized as follows.
| Parameter | Result | Unit | Method |
| Thermodynamic Solubility | [Experimental Value] | mg/mL | Shake-Flask (HPLC-UV) |
| Molar Solubility | [Calculated Value] | mM | Shake-Flask (HPLC-UV) |
| Temperature | 25 | °C | - |
| Solvent | Anhydrous DMSO (≥99.9%) | - | - |
| Observations | Clear, colorless solution | - | Visual Inspection |
Potential Challenges:
-
Hygroscopicity: DMSO can absorb water from the air, which can lower the solubility of hydrophobic compounds. Always use anhydrous DMSO and keep containers tightly sealed.[19]
-
Compound Instability: The compound may degrade in DMSO over the extended incubation period. This can be checked by analyzing the purity of the supernatant via HPLC.
-
Metastable Forms: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities. The shake-flask method should ideally measure the solubility of the most stable form.[15]
Practical Implications and Best Practices for Stock Solutions
The determined solubility profile directly informs laboratory practice.
-
Maximum Stock Concentration: The thermodynamic solubility value represents the absolute maximum concentration for a stable stock solution. As a best practice, prepare primary stock solutions at a concentration that is 80-90% of the measured maximum solubility to provide a margin of safety against precipitation due to minor temperature fluctuations or pipetting errors.
-
Preparation of Stock Solutions:
-
Always use high-purity, anhydrous DMSO.[20]
-
Accurately weigh the solid compound before adding the solvent to ensure a precise final concentration.
-
Use vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can be applied, but compound stability at that temperature must be confirmed.[20]
-
-
Storage:
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquot the master stock into smaller, single-use volumes. This is the most critical step to prevent contamination and repeated freeze-thaw cycles, which can force the compound out of solution and introduce water into the stock.[20]
-
Conclusion
References
-
Scribd. DMSO Solvent Properties Overview. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
gChem. DMSO Physical Properties. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Univar Solutions. Dimethyl Sulfoxide (DMSO). Available from: [Link]
-
Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Available from: [Link]
-
PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
-
Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
ResearchGate. Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. Available from: [Link]
-
AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
PubMed. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Available from: [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..?. Available from: [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
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ResearchGate. In situ DMSO hydration measurements of HTS compound libraries | Request PDF. Available from: [Link]
-
PubMed. In situ DMSO hydration measurements of HTS compound libraries. Available from: [Link]
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PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]
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Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available from: [Link]
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PubMed. HTS library plate rejuvenation using a DMSO-rich atmosphere. Available from: [Link]
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PubChem. Pyrazolo(1,5-a)pyrimidine. Available from: [Link]
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MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
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PMC. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
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MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
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PMC. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]
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A Technical Guide to the Differential Reactivity of 3,7-Dibromo- and 3-Bromo-7-Chloro-1H-Pyrazolo[4,3-d]pyrimidine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this heterocyclic system is paramount in the drug discovery process, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This in-depth technical guide focuses on two key intermediates: 3,7-dibromo-1H-pyrazolo[4,3-d]pyrimidine and 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine. We will dissect the nuances of their chemical reactivity, providing a framework for their selective manipulation in the synthesis of complex bioactive molecules. This guide will delve into the synthesis of these precursors, compare their physicochemical properties, and provide a detailed analysis of their differential reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows molecules incorporating this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. The ability to strategically introduce substituents at various positions of the pyrazolo[4,3-d]pyrimidine core is crucial for developing potent and selective inhibitors. The 3- and 7-positions are particularly important for modulating kinase selectivity and potency.
This guide will provide a comprehensive overview of the chemical behavior of the 3,7-dibromo- and 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediates, empowering chemists to harness their distinct reactivity profiles for the efficient synthesis of novel drug candidates.
Synthesis of Dihalo-1H-pyrazolo[4,3-d]pyrimidine Precursors
The synthesis of 3,7-dihalo-1H-pyrazolo[4,3-d]pyrimidines typically involves a multi-step sequence starting from a suitably substituted pyrazole. A common strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole core.
A general synthetic route to 3,7-disubstituted pyrazolo[4,3-d]pyrimidines begins with a substituted 4-nitropyrazolecarboxylic acid.[3] This starting material can be esterified, followed by reduction of the nitro group to an amine. The resulting aminopyrazole ester can then be cyclized with a one-carbon unit, such as formamidine acetate, to furnish the 7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine.[3] Subsequent halogenation of the 7-hydroxy group using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) yields the corresponding 7-chloro or 7-bromo derivatives. The halogen at the 3-position is typically introduced at an earlier stage on the pyrazole ring.
Physicochemical Properties: A Comparative Analysis
The nature of the halogen substituents at the 3- and 7-positions influences the physicochemical properties of the pyrazolopyrimidine core, which in turn can affect solubility, crystal packing, and reactivity.
| Property | 3,7-Dibromo-1H-pyrazolo[4,3-d]pyrimidine | 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine |
| CAS Number | Not available | 68510-70-3[4] |
| Molecular Formula | C₅H₂Br₂N₄ | C₅H₂BrClN₄ |
| Molecular Weight | 277.90 g/mol | 233.45 g/mol [4] |
| Appearance | Solid (predicted) | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Note: Data for the 3,7-dibromo derivative is largely unavailable from the searched resources and is predicted based on its structure. The data for the 3-bromo-7-chloro derivative is sourced from chemical supplier information.
Differential Reactivity: A Tale of Two Halogens
The key to the synthetic utility of these dihalo-intermediates lies in the differential reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C3 and C7 positions.
General Principles of Halogen Reactivity
In the context of both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[5] This is inversely correlated with the carbon-halogen bond strength, where the weaker C-I bond is more readily cleaved. Consequently, a C-Br bond is typically more reactive than a C-Cl bond in these transformations.
Positional Reactivity of the Pyrazolo[4,3-d]pyrimidine Core
The electronic nature of the fused pyrazole and pyrimidine rings also dictates the reactivity of the halogen substituents. The pyrimidine ring is electron-deficient, which activates attached halogens towards nucleophilic attack. Generally, the C4 and C6 positions of a pyrimidine ring are more electron-deficient and thus more reactive towards SNAr than the C2 position.[5] In the pyrazolo[4,3-d]pyrimidine system, the C7 position is part of the pyrimidine ring, while the C3 position is on the pyrazole ring. This inherent difference in the electronic environment of the two rings contributes significantly to the differential reactivity.
Nucleophilic Aromatic Substitution (SNAr)
In 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine, the C7 position is more activated towards nucleophilic attack than the C3 position due to its location on the electron-deficient pyrimidine ring. Furthermore, the C-Cl bond is generally less reactive than the C-Br bond. However, the positional activation at C7 often overrides the bond strength difference, leading to selective substitution at the C7 position.
Figure 1: Selective nucleophilic aromatic substitution at the C7 position of 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine.
This selectivity allows for the introduction of various functionalities, such as amines and thiols, at the C7 position while leaving the C3-bromo group intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond becomes the dominant factor. Therefore, in 3,7-dibromo-1H-pyrazolo[4,3-d]pyrimidine, selective coupling is expected to occur at the C7 position under carefully controlled conditions, leveraging the higher reactivity of the C-Br bond on the pyrimidine ring.
For 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine, the C3-bromo bond is significantly more reactive than the C7-chloro bond in palladium-catalyzed cross-coupling reactions. This provides a complementary strategy to SNAr, allowing for selective functionalization at the C3 position.
Figure 2: Orthogonal reactivity in Suzuki-Miyaura cross-coupling reactions.
This orthogonal reactivity is a powerful tool for the divergent synthesis of compound libraries, allowing for the introduction of different substituents at the C3 and C7 positions.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the selective functionalization of the dihalopyrazolopyrimidine core, based on established methodologies for related heterocyclic systems. Optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: Selective Nucleophilic Aromatic Substitution at C7 of 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
This protocol describes the selective displacement of the C7-chloro group with an amine.
Materials:
-
3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
-
Desired amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
Procedure:
-
To a solution of 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine in DMF, add the desired amine and DIPEA.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-7-amino-1H-pyrazolo[4,3-d]pyrimidine derivative.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at C3 of 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
This protocol outlines the selective coupling of an arylboronic acid at the C3 position.
Materials:
-
3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
In a reaction vessel, combine 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine, the arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine.
Applications in Drug Discovery: Building Kinase Inhibitors
The differential reactivity of 3,7-dibromo- and 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine makes them invaluable building blocks for the synthesis of kinase inhibitors. The ability to sequentially and selectively functionalize the C3 and C7 positions allows for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.
For example, the C7 position is often a key interaction point with the hinge region of the kinase ATP-binding site. Introducing various amine substituents at this position can significantly impact potency and selectivity. The C3 position can be modified to project into the solvent-exposed region, providing an opportunity to improve physicochemical properties such as solubility and cell permeability.
Conclusion
3,7-Dibromo-1H-pyrazolo[4,3-d]pyrimidine and 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine are versatile and strategically important intermediates in the synthesis of pyrazolo[4,3-d]pyrimidine-based therapeutics. A thorough understanding of their differential reactivity is essential for their effective utilization. The C7 position, being on the electron-deficient pyrimidine ring, is more susceptible to nucleophilic aromatic substitution, with the chloro group being readily displaced. In contrast, palladium-catalyzed cross-coupling reactions are governed by the C-X bond strength, making the C-Br bond significantly more reactive than the C-Cl bond. This orthogonal reactivity provides medicinal chemists with a powerful toolkit for the rational design and synthesis of novel kinase inhibitors and other drug candidates.
References
-
Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (n.d.). Retrieved from [Link]
- Stability/Reactivity/Selectivity Principles Why: Chlorine is more reactive the bromine because chlorine radical is less stable. (n.d.).
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders | Request PDF. (n.d.). Retrieved from [Link]
-
1HNMR δ values for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (n.d.). Retrieved from [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC. (n.d.). Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight - ResearchGate. (n.d.). Retrieved from [Link]
-
Why is chlorine more reactive than bromine? Does it have something to do with the fact that ... - Quora. (n.d.). Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. (n.d.). Retrieved from [Link]
-
Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed. (n.d.). Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-BROMO-7-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Regioselective functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine
Application Note: Regioselective Functionalization of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Abstract & Strategic Overview
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of ATP. It is central to the design of kinase inhibitors (e.g., CDK, Pim-1, and Trk inhibitors) and GABA-A receptor modulators (e.g., Zaleplon).
For the specific substrate 3,7-dibromopyrazolo[1,5-a]pyrimidine , the core challenge is regioselectivity . The molecule possesses two electrophilic sites with distinct electronic environments:
-
C7 Position (Pyrimidine Ring): Highly electron-deficient due to the inductive electron-withdrawing effects of the adjacent bridgehead nitrogen (N4) and the N1 atom. It mimics the 4-position of a pyridine or pyrimidine.
-
C3 Position (Pyrazole Ring): Relatively electron-rich compared to C7, behaving more like a standard aryl bromide or the 3-position of an indole.
The Golden Rule of Reactivity:
In both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings (under controlled conditions), the C7-bromide reacts preferentially over the C3-bromide.
This guide details the sequential functionalization strategy: C7 First
Mechanistic Logic & Pathway Visualization
The regioselectivity is governed by the Local Ionization Energy and the lowest unoccupied molecular orbital (LUMO) coefficient, which is significantly higher at C7.
- Pathway: The transition state for nucleophilic attack at C7 is stabilized by the ability of the N4 nitrogen to accept the negative charge (Meisenheimer-like complex). C3 cannot effectively stabilize this intermediate.
-
Pd-Catalyzed Pathway: Oxidative addition of
occurs faster at the more electron-deficient C-Br bond (C7) due to a lower bond dissociation energy and favorable electronics for the nucleophilic metal center.
Workflow Diagram: Sequential Functionalization
Figure 1: Decision tree for the regioselective diversification of the 3,7-dibromo scaffold. Path selection depends on the desired linkage at C7.
Detailed Experimental Protocols
Protocol A: C7-Selective Nucleophilic Aromatic Substitution ( )
Objective: Introduction of amines (morpholine, piperazine, anilines) or alkoxides at C7 while preserving the C3-bromide.
Reagents & Conditions:
-
Substrate: 3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv) -
Solvent: Ethanol (green alternative), DMF, or n-Butanol.
-
Temperature:
to Room Temperature (RT). Note: Heating > is rarely needed and may cause degradation.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,7-dibromopyrazolo[1,5-a]pyrimidine (1 mmol) in Ethanol (5 mL).
-
Addition: Add DIPEA (2 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at
. -
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product is usually more polar than the starting material.
-
Work-up:
-
If solid precipitates: Filter the solid, wash with cold ethanol and water. Dry under vacuum.
-
If solution remains clear: Concentrate the solvent, dilute with water, and extract with DCM.
-
-
Purification: Recrystallization from EtOH is often sufficient. Flash chromatography is used if regioselectivity is <95% (rare).
Critical Control Point:
Do not use strong alkoxides (e.g., NaOtBu) unless necessary. Strong bases can sometimes lead to debromination at C3 via halogen-metal exchange mechanisms if trace metal impurities are present. Use mild carbonate bases for phenols.
Protocol B: C7-Selective Suzuki-Miyaura Coupling
Objective: Formation of a C-C bond at C7 using a boronic acid, leaving C3-Br intact for subsequent steps.
Reagents & Conditions:
-
Catalyst:
(5 mol%) or (for steric bulk). -
Boronic Acid: Aryl/Heteroaryl boronic acid (Strictly 1.0 – 1.05 equiv ).
-
Base:
(2M aqueous solution, 2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature:
– .
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the dibromo substrate (1 mmol), boronic acid (1.0 mmol), and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane (4 mL) and 2M
(1 mL). -
Activation: Heat the mixture to
.-
Note: Do not reflux (
) immediately. Lower temperatures favor the kinetically controlled product (C7).
-
-
Monitoring: Check LC-MS at 1 hour. Look for the [M+R-Br] peak. If significant starting material remains, add 0.1 equiv of boronic acid. If bis-coupled product appears (>5%), stop immediately.
-
Work-up: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Column chromatography is required to separate trace bis-coupled byproducts.
Protocol C: C3-Functionalization (The "Second Step")
Objective: Reacting the remaining C3-bromide. This step requires more energy ("forcing conditions") because the C3 position is deactivated, especially if the C7 substituent is electron-donating (e.g., an amine from Protocol A).
Reagents & Conditions:
-
Catalyst: XPhos Pd G2 or Pd-RuPhos (highly active catalysts are preferred over tetrakis).
-
Partner: Boronic acid (Suzuki) or Terminal Alkyne (Sonogashira).
-
Temperature:
– (Microwave irradiation is highly effective).
Comparative Data: Reaction Conditions
| Parameter | Step 1: C7-Functionalization | Step 2: C3-Functionalization |
| Electronic State | Highly | Electron-rich / Deactivated |
| Preferred Catalyst | XPhos Pd G2 / | |
| Stoichiometry | Limiting (1.0 equiv) | Excess (1.5 – 2.0 equiv) |
| Temperature | Mild ( | High ( |
| Time | 1 – 4 hours | 12 – 24 hours (or 30 min MW) |
Troubleshooting & Expert Tips
-
The "Bis-Coupling" Nightmare:
-
Dehalogenation:
-
Purification of Regioisomers:
-
While C7 is favored, trace C3 isomers may form. The C7-substituted product is typically more polar than the C3-substituted isomer due to the dipole moment interaction with the bridgehead nitrogens. Use a gradient of 0
5% MeOH in DCM for separation.
-
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2025.[6]
-
Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Synlett, 2018. (Demonstrates the hierarchy of halogen reactivity in this scaffold).
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024.
-
SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. WuXi AppTec Library, 2021. (Provides the theoretical basis for C7 vs C3 electrophilicity).
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2012.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Strategic C-7 Functionalization of Pyrazolopyrimidines via Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Pyrazolopyrimidine Scaffold and the C-7 Position
The pyrazolopyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] This nitrogen-rich bicyclic system is a bioisostere of the natural purine ring, allowing it to interact with a wide array of biological targets, particularly protein kinases.[2][3] Consequently, pyrazolopyrimidine derivatives have been successfully developed as potent anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
The functionalization of the pyrazolopyrimidine core is critical for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The C-7 position of the pyrimidine ring, in particular, often serves as a key vector for introducing diversity and establishing crucial interactions within target protein binding sites.[4][5] Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and versatile synthetic strategy for achieving this modification. This application note provides an in-depth guide to the SNAr reaction at the C-7 position of pyrazolopyrimidines, detailing the underlying mechanism, key reaction parameters, and field-tested protocols for researchers in drug development.
The SNAr Mechanism on the Pyrazolopyrimidine Core
Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrazolopyrimidine system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, especially at positions bearing a suitable leaving group.[6][7] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[8][9][10]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-7 carbon, which bears a leaving group (LG, typically a halide). This is the rate-determining step of the reaction.[10][11] The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this complex is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.
Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group departs, taking its electron pair with it. This elimination step restores the aromaticity of the pyrimidine ring, resulting in the formation of the C-7 substituted pyrazolopyrimidine product.
Caption: The addition-elimination mechanism of SNAr at the C-7 position.
Causality Behind Experimental Choices: Optimizing the SNAr Reaction
The success and efficiency of the SNAr reaction depend on a careful interplay of several factors. Understanding these allows for rational protocol design and troubleshooting.
The Substrate: Activating the Ring
-
Leaving Group (LG): The nature of the leaving group at C-7 is paramount. Contrary to Sₙ2 reactions, where bond strength is key, in SNAr the rate-determining step is the initial nucleophilic attack.[11] Therefore, highly electronegative leaving groups are preferred because they increase the electrophilicity of the C-7 carbon via the inductive effect, accelerating the reaction.[12] The general reactivity trend for halogens is F > Cl > Br > I.[13][14] While chlorine is a common and cost-effective choice, switching to a fluorine-substituted substrate is a primary strategy for enhancing the reactivity of a sluggish system.
-
Ring Electronics: The inherent electron-withdrawing character of the pyrazolopyrimidine nucleus is generally sufficient to activate the C-7 position. Additional electron-withdrawing groups on the ring can further enhance reactivity, while strong electron-donating groups may retard it.[6]
The Nucleophile: The Attacking Species
-
Nucleophilicity: Stronger nucleophiles react faster. Common nucleophiles include secondary amines (e.g., piperidine, morpholine), primary amines, alkoxides, and thiolates.[12] Negatively charged nucleophiles (like alkoxides formed by deprotonating an alcohol with a base) are generally more reactive than their neutral counterparts.
-
Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance during the approach to the C-7 carbon.
Reaction Conditions: The Environment
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.[13][15] These solvents excel at solvating the cation (e.g., K⁺, Na⁺) associated with the nucleophile or base, leaving the anionic nucleophile "naked" and highly reactive.[16] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and significantly slows the reaction.[15]
-
Base: When using nucleophiles that are protonated (e.g., R₂NH, ArOH), a base is required. For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the H-X acid formed during the reaction. For less acidic nucleophiles like alcohols or phenols, a stronger inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is necessary to deprotonate the nucleophile in situ, generating the more reactive alkoxide/phenoxide.
-
Temperature: The activation energy for the initial nucleophilic attack can be substantial. Therefore, these reactions often require heating, with temperatures typically ranging from 80 °C to 150 °C, to proceed at a reasonable rate.[13]
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Caption: A standardized workflow for C-7 SNAr reactions.
Protocol 1: SNAr with a Secondary Amine Nucleophile
Reaction: Synthesis of 7-(Piperidin-1-yl)-[1][2][17]triazolo[1,5-a]pyrimidine from 7-chloro-[1][2][17]triazolo[1,5-a]pyrimidine.
Materials:
-
Piperidine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (0.1 M concentration relative to starting material)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
Procedure:
-
Setup: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add 7-chloro-[1][2][17]triazolo[1,5-a]pyrimidine (e.g., 1.00 g, 6.51 mmol).
-
Solvent & Base: Add DMF (65 mL) to dissolve the starting material. Add DIPEA (1.70 mL, 9.77 mmol) to the solution.
-
Nucleophile Addition: Add piperidine (0.77 mL, 7.81 mmol) dropwise to the stirring solution at room temperature.
-
Heating: Equip the vessel with a reflux condenser and heat the reaction mixture in a preheated oil bath to 100 °C.
-
Monitoring: Stir vigorously at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (200 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 7-(piperidin-1-yl)-[1][2][17]triazolo[1,5-a]pyrimidine.
Protocol 2: SNAr with a Phenol Nucleophile
Reaction: Synthesis of 7-(Phenoxy)-[1][2][17]triazolo[1,5-a]pyrimidine from 7-chloro-[1][2][17]triazolo[1,5-a]pyrimidine.
Materials:
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (0.1 M concentration)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere, add 7-chloro-[1][2][17]triazolo[1,5-a]pyrimidine (e.g., 1.00 g, 6.51 mmol), phenol (0.74 g, 7.81 mmol), and K₂CO₃ (1.80 g, 13.0 mmol).
-
Solvent Addition: Add DMSO (65 mL).
-
Heating: Heat the suspension in a preheated oil bath to 120 °C.
-
Monitoring: Stir vigorously at 120 °C. The reaction is typically complete within 6-12 hours. Monitor by LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully pour the mixture into ice-water (250 mL). A precipitate may form.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash thoroughly with water (2 x 100 mL) to remove DMSO, followed by brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 7-(phenoxy)-[1][2][17]triazolo[1,5-a]pyrimidine.
Data Summary: Scope of Nucleophiles
The C-7 SNAr reaction on pyrazolopyrimidines is versatile. The following table summarizes typical conditions and expected outcomes for various nucleophiles.
| Entry | Nucleophile (Class) | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| 1 | Secondary Amine (e.g., Morpholine) | DIPEA | DMF | 80-100 | >85% | Generally clean and high-yielding. |
| 2 | Primary Amine (e.g., Benzylamine) | DIPEA | DMF | 80-100 | 70-90% | Potential for N,N-diarylation is low. |
| 3 | Aniline (Aromatic Amine) | K₂CO₃ | DMSO | 120-140 | 50-75% | Requires higher temperatures due to lower nucleophilicity. |
| 4 | Alcohol (e.g., Methanol) | NaH | THF/DMF | 60-80 | >90% | Use of strong base like NaH is crucial. |
| 5 | Phenol | K₂CO₃ | DMSO | 110-130 | 60-85% | A robust method for C-O bond formation. |
| 6 | Thiol (e.g., Thiophenol) | K₂CO₃ | DMF | 60-90 | >90% | Thiolates are excellent nucleophiles and react readily. |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common SNAr problems.
References
-
Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update. (2022). ResearchGate. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). PMC. [Link]
-
Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2024). Bentham Science. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). MDPI. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC. [Link]
-
Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo {1,5-a}Pyrimidines as multikinase inhibitors. (n.d.). ResearchGate. [Link]
- Aromatic nucleophilic substitution. (n.d.). Source unavailable.
-
A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (2008). ResearchGate. [Link]
-
7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. (2008). ACS Publications. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. (n.d.). PMC. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. [Link]
-
Addition-Elimination at Aromatics (SNAR). (n.d.). CSB/SJU. [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]
-
Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. (2022). Newcastle University ePrints. [Link]
-
Scope of a nucleophilic aromatic substitution‐reaction of... (n.d.). ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
Sources
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- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. wuxibiology.com [wuxibiology.com]
Application Note: Regioselective Synthesis of ATP-Competitive Kinase Inhibitors Using 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The development of small-molecule protein kinase inhibitors (PKIs) is a cornerstone of modern targeted oncology. Among the most privileged scaffolds in medicinal chemistry is the pyrazolo[1,5-a]pyrimidine core, a highly effective adenine bioisostere that competitively binds to the ATP-binding pocket of kinases such as TRKA, CDK2, EGFR, and B-Raf[1]. This application note details the mechanistic rationale and step-by-step experimental protocols for utilizing 3,7-dibromopyrazolo[1,5-a]pyrimidine as a modular building block[2]. By exploiting the orthogonal reactivity of the C-7 and C-3 positions, researchers can rapidly generate diverse, dual-functionalized inhibitor libraries without the need for complex protecting-group strategies[3].
Scientific Rationale & Scaffold Design
The Adenine Bioisostere Concept
Protein kinases regulate cellular signaling pathways, and their dysregulation is a primary driver in many cancers[1]. The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP. When designed correctly, the core forms critical hydrogen bonds with the kinase "hinge region," while functional groups attached to the C-3 and C-7 positions project into the solvent-exposed region and the deep hydrophobic pocket (or DFG motif), respectively[4]. Two of the three currently marketed drugs for NTRK fusion cancers feature this exact pyrazolo[1,5-a]pyrimidine nucleus[5].
Fig 1. Mechanism of action for ATP-competitive pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Orthogonal Reactivity of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
The commercial availability of 3,7-dibromopyrazolo[1,5-a]pyrimidine (CAS: 2375204-82-1) provides a pre-activated scaffold for late-stage diversification[2]. The two bromine atoms exist in vastly different electronic environments:
-
C-7 Position (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient. The C-7 carbon, being adjacent to the bridgehead nitrogen, is highly electrophilic and exceptionally prone to Nucleophilic Aromatic Substitution (SNAr)[3].
-
C-3 Position (Pyrazole Ring): The pyrazole ring is relatively electron-rich, making the C-3 bromine resistant to mild nucleophiles. However, it is perfectly primed for oxidative addition by Palladium(0), making it ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[2].
Causality in Workflow Design: Attempting a Suzuki coupling first would risk competitive insertion at both the C-3 and C-7 bromines, leading to oligomerization. By performing the SNAr reaction first under mild, metal-free conditions, the C-7 position is selectively functionalized. The resulting 3-bromo-7-amino intermediate is highly stable and can subsequently undergo harsh Pd-catalyzed coupling at the C-3 position.
Fig 2. Two-step orthogonal functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine.
Experimental Protocols
Protocol A: Regioselective SNAr at the C-7 Position
This step installs the hinge-binding or solvent-exposed moiety (typically a primary or secondary amine).
Reagents & Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Aliphatic or aromatic amine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol (0.2 M)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent & Base Addition: Suspend the mixture in n-butanol to achieve a 0.2 M concentration. Add DIPEA (2.0 equiv) dropwise.
-
Scientific Insight: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HBr byproduct without competing for the electrophilic C-7 center. n-Butanol allows for a higher reflux temperature than ethanol, ensuring complete conversion of less nucleophilic anilines.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the n-butanol. Partition the residue between Ethyl Acetate (EtOAc) and distilled water.
-
Extraction: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to afford the 3-bromo-7-amino intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C-3 Position
This step installs the aryl/heteroaryl group that typically projects into the hydrophobic pocket of the kinase[1].
Reagents & Materials:
-
3-bromo-7-amino intermediate (from Protocol A) (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Na₂CO₃ (3.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In a heavy-walled microwave vial or Schlenk flask, combine the 3-bromo-7-amino intermediate (1.0 equiv), the boronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).
-
Solvation & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Submerge a needle into the solution and sparge with inert Nitrogen (N₂) or Argon gas for exactly 10 minutes.
-
Scientific Insight: The biphasic Dioxane/Water system is essential. Dioxane solubilizes the organic components, while water dissolves the inorganic base (Na₂CO₃), facilitating the transmetalation step of the catalytic cycle. Thorough degassing is mandatory to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (5 mol%) under a positive stream of inert gas, then immediately seal the vial.
-
Scientific Insight: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling bulky aryl groups to the sterically congested C-3 position.
-
-
Reaction: Heat the sealed vial to 100 °C for 6–8 hours.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the precipitated "Palladium black." Wash the Celite pad thoroughly with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the final dual-functionalized kinase inhibitor via reverse-phase preparative HPLC or silica gel chromatography.
Quantitative Data: Optimization of the Suzuki-Miyaura Coupling
To demonstrate the causality behind the reagent selection in Protocol B, the following table summarizes the optimization data for the C-3 cross-coupling step. Poor catalyst or solvent selection frequently leads to protodehalogenation or incomplete transmetalation.
Table 1: Optimization of C-3 Suzuki-Miyaura Cross-Coupling
| Entry | Catalyst (5 mol%) | Solvent System | Base (3.0 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 90 | 12 | 45% | Slow transmetalation; poor solubility of intermediate. |
| 2 | Pd(OAc)₂ / SPhos | DMF/H₂O | K₃PO₄ | 100 | 8 | 62% | Improved yield, but significant protodehalogenation observed. |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane/H₂O | Na₂CO₃ | 100 | 6 | 88% | Optimal bite angle; excellent phase transfer and stability. |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane/H₂O | Cs₂CO₃ | 100 | 6 | 85% | Comparable to Entry 3, but less cost-effective for scale-up. |
Conclusion
The 3,7-dibromopyrazolo[1,5-a]pyrimidine scaffold is a highly versatile, reliable starting material for the synthesis of ATP-competitive kinase inhibitors. By strictly adhering to the regioselective workflow—performing a mild SNAr at the highly electrophilic C-7 position followed by a Pd-catalyzed cross-coupling at the C-3 position—medicinal chemists can rapidly assemble diverse libraries of targeted therapeutics with high yields and exceptional purity.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment (PMC)
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL
- 3,7-Dibromopyrazolo[1,5-a]pyrimidine - Chemical Properties and Cross-Coupling Applications Source: Benchchem URL
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment (RSC Publishing)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,7-Dibromopyrazolo[1,5-a]pyrimidine [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
High-Yield Palladium-Catalyzed Cross-Coupling of 3,7-Dibromo Heterocycles: A Comprehensive Application Note
Executive Summary
The functionalization of tricyclic heterocycles—such as phenothiazine, carbazole, and dibenzothiophene 5,5-dioxide—is a cornerstone in the development of advanced organic materials, including OLED emitters, hole-transporting materials, and bioactive pharmaceuticals. This application note provides an authoritative, in-depth guide to the palladium-catalyzed cross-coupling of 3,7-dibromo heterocycles. By detailing the mechanistic causality behind catalyst selection, solvent effects, and step-by-step methodologies, this document serves as a self-validating protocol for researchers executing Suzuki-Miyaura and Buchwald-Hartwig reactions on these privileged scaffolds.
Mechanistic Rationale & Experimental Causality
Regioselectivity of the 3,7-Dibromo Scaffold
The synthesis of 3,7-dibromophenothiazine and 3,7-dibromocarbazole relies on the intrinsic electronic properties of the heterocyclic core. The central heteroatoms (nitrogen and sulfur) donate electron density into the fused aromatic rings via resonance (+M effect). This effectively activates the para positions relative to the nitrogen atom (positions 3 and 7), making them highly susceptible to electrophilic aromatic substitution. Bromination using N-bromosuccinimide (NBS) or elemental bromine naturally targets these sites, routinely affording the 3,7-dibrominated products in excellent yields (e.g., 88%)[1]. This predictable regioselectivity provides an ideal platform for subsequent twofold palladium-catalyzed cross-coupling[1].
Catalyst and Ligand Selection
The choice of the palladium/ligand system is dictated by the specific coupling reaction and the steric demands of the coupling partner:
-
Suzuki-Miyaura Coupling (SMC): For the coupling of 3,7-dibromo heterocycles with standard aryl or heteroaryl boronic acids, the classic tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is highly effective. The relatively unhindered nature of the 3,7-positions allows the standard Pd(0)/Pd(II) catalytic cycle to proceed smoothly in biphasic solvent systems[2].
-
Buchwald-Hartwig Amination (BHA): When forming C–N bonds, or when utilizing sterically encumbered coupling partners, standard phosphines often fail due to sluggish reductive elimination, leading to competitive dehalogenation. In these cases, bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or XPhos) and their Pd-bound precatalysts are required[3]. These ligands stabilize the highly reactive monoligated Pd(0) intermediate and sterically force the reductive elimination step, ensuring high yields of the target di-aminated heterocycle[3].
Emerging Methodologies
Beyond traditional cross-coupling, recent advancements have introduced cross-dehydrogenative coupling (CDC) as an atom-economic alternative for synthesizing fused biaryl sulfones and related heterocycles, bypassing the need for pre-functionalized (halogenated) substrates[4]. However, for precise, late-stage twofold diversification, the 3,7-dibromo platform remains the industry standard.
Process Workflow and Catalytic Cycle
Workflow for the functionalization of 3,7-dibromo heterocycles.
General Pd-catalyzed cross-coupling cycle for 3,7-dibromo heterocycles.
Quantitative Performance Data
The following table summarizes the expected quantitative outcomes when applying optimized catalytic systems to various 3,7-dibromo heterocyclic cores.
| Heterocycle Core | Reaction Type | Catalyst / Ligand System | Base & Solvent System | Expected Yield (%) |
| 3,7-Dibromophenothiazine | Suzuki-Miyaura | Pd(PPh3)4 (5 mol%) | K2CO3 / Diglyme:H2O (4:1) | 75 - 85 |
| 3,7-Dibromocarbazole | Suzuki-Miyaura | Pd(dppf)Cl2 (5 mol%) | Na2CO3 / Toluene:H2O (3:1) | 80 - 90 |
| 3,7-Dibromophenothiazine | Buchwald-Hartwig | Pd2(dba)3 + RuPhos | NaOtBu / Toluene | 65 - 75 |
| 3,7-Dibromodibenzothiophene | Buchwald-Hartwig | Pd(OAc)2 + XPhos | Cs2CO3 / 1,4-Dioxane | 70 - 80 |
Validated Experimental Protocols
Protocol A: Two-fold Suzuki-Miyaura Coupling of 3,7-Dibromo-10-alkylphenothiazine
This protocol utilizes a one-pot approach optimized for high conversion of both bromide sites, preventing the accumulation of mono-coupled intermediates[2].
Reagents:
-
3,7-Dibromo-10-alkylphenothiazine (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl boronic acid/pinacol ester (2.5 equiv, 2.5 mmol)
-
Potassium carbonate (K2CO3) (7.0 equiv, 7.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)
-
Solvent: Diglyme / Deionized Water (4:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3,7-dibromo-10-alkylphenothiazine, the boronic acid, and K2CO3. Add the diglyme/water solvent mixture.
-
Oxygen Evacuation (Critical Step): Sparge the heterogeneous mixture vigorously with Argon for at least 20 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and promote oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(PPh3)4. The solution will typically appear as a pale yellow suspension.
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C (reflux) using an oil bath. Stir vigorously for 16 hours[2].
-
Self-Validation Checkpoint: After 1-2 hours, the reaction mixture should transition to a darker, homogeneous solution. Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material and the transient appearance/disappearance of a mono-coupled intermediate spot confirms the catalytic cycle is functioning.
-
Workup: Cool to room temperature. Partially remove the diglyme under reduced pressure. Add water (30 mL) and extract the aqueous phase with Dichloromethane (3 x 30 mL)[2].
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography on silica gel to isolate the pure 3,7-diarylphenothiazine.
Protocol B: Buchwald-Hartwig Amination of 3,7-Dibromocarbazole
Designed for the efficient formation of C–N bonds using secondary amines, leveraging the RuPhos precatalyst system[3].
Reagents:
-
N-Alkyl-3,7-dibromocarbazole (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Diphenylamine) (2.4 equiv, 2.4 mmol)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv, 3.0 mmol)
-
RuPhos Pd G3 Precatalyst (0.04 equiv, 4 mol%)
-
Solvent: Anhydrous Toluene (15 mL)
Step-by-Step Methodology:
-
Glovebox Preparation: Due to the moisture sensitivity of NaOtBu, it is highly recommended to assemble the reaction in a nitrogen-filled glovebox.
-
Mixing: Charge a sealable pressure tube with the dibromocarbazole, secondary amine, NaOtBu, and the RuPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Remove the tube from the glovebox and heat to 100 °C behind a blast shield for 12 hours.
-
Self-Validation Checkpoint: The RuPhos G3 precatalyst will activate upon mild heating in the presence of the base, often indicated by a distinct color shift (e.g., to a deep red or orange). If the solution turns completely black and precipitates form within the first 30 minutes, the system has crashed (likely due to moisture/oxygen ingress).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify via recrystallization or automated flash chromatography.
Troubleshooting & Best Practices
-
Incomplete Conversion (Mono-coupling): If TLC reveals a persistent mono-coupled intermediate, the issue is often catalyst deactivation or insufficient coupling partner. Ensure the boronic acid/amine is used in a slight excess (>2.2 equivalents total) and verify the integrity of the inert atmosphere.
-
Protodehalogenation: If the 3-bromo-7-hydrogen or fully dehalogenated heterocycle is observed, the reductive elimination step is too slow. For Buchwald-Hartwig reactions, switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) to accelerate reductive elimination.
-
Base Incompatibility: NaOtBu is a strong base and can cleave sensitive functional groups (e.g., esters). If the 3,7-dibromo heterocycle contains base-sensitive moieties, substitute NaOtBu with the milder Cesium Carbonate (Cs2CO3) and extend the reaction time.
References
-
Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. URL:[Link][3]
-
Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. URL:[Link][4]
-
PODANDS WITH 10-ETHYL-3,7-DITHIENYL-10H-PHENOTHIAZINE CORE: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie. URL:[Link][2]
-
Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. PMC. URL:[Link][1]
Sources
Navigating Regioselectivity: A Guide to the C-3 and C-7 Reactivity of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Challenge of Regioselective Functionalization
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1] The ability to precisely introduce diverse functional groups at specific positions on this bicyclic system is paramount for tuning the pharmacological and photophysical properties of the resulting molecules.[2] The 3,7-dibromopyrazolo[1,5-a]pyrimidine derivative presents a valuable, yet challenging, substrate for synthetic chemists. With two reactive bromine atoms at distinct positions, the key to unlocking its synthetic potential lies in understanding and controlling the inherent differences in reactivity between the C-3 and C-7 positions.
This comprehensive guide provides an in-depth analysis of the factors governing the C-3 versus C-7 reactivity of 3,7-dibromopyrazolo[1,5-a]pyrimidine. We will explore the electronic and steric influences that dictate the preferred site of reaction under various palladium-catalyzed cross-coupling conditions and provide detailed, field-proven protocols for achieving selective functionalization at either position.
Understanding the Inherent Reactivity Landscape of the Pyrazolo[1,5-a]pyrimidine Core
The regioselectivity of cross-coupling reactions on dihalogenated heterocycles is primarily governed by a combination of electronic and steric factors.[3] In the pyrazolo[1,5-a]pyrimidine system, the C-3 position in the pyrazole ring and the C-7 position in the pyrimidine ring exhibit distinct electronic environments.
-
The Electron-Rich C-3 Position: The C-3 position of the pyrazolo[1,5-a]pyrimidine core is known to be highly nucleophilic and susceptible to electrophilic aromatic substitution.[4] This suggests a higher electron density at this position compared to the positions on the pyrimidine ring.
-
The Electron-Deficient C-7 Position: Conversely, the pyrimidine ring is generally considered electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the C-7 position more susceptible to nucleophilic aromatic substitution (SNA) reactions, especially when compared to the C-3 position. Indeed, in related di- and tri-halogenated pyrazolo[1,5-a]pyrimidines, substitution reactions with nucleophiles have been shown to occur preferentially at the pyrimidine ring.[5]
This inherent electronic difference is the primary driver for the differential reactivity observed in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the crucial first step in these catalytic cycles, and its rate can be significantly influenced by the electronic nature of the carbon atom.[6]
Strategic Approaches to Selective Functionalization
The differential reactivity of the C-3 and C-7 positions can be exploited to achieve selective monofunctionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine. By carefully selecting the cross-coupling reaction type and optimizing the reaction conditions, chemists can direct the substitution to the desired position.
Preferential Reactivity at the C-7 Position: The Suzuki-Miyaura Coupling
In many dihalogenated heterocyclic systems, the more electron-deficient position is often more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This is attributed to a more favorable oxidative addition step. For 3,7-dibromopyrazolo[1,5-a]pyrimidine, the C-7 position is anticipated to be the more reactive site under carefully controlled Suzuki-Miyaura conditions. This selectivity allows for the initial introduction of an aryl or heteroaryl group at the C-7 position, leaving the C-3 bromine available for subsequent transformations.
Targeting the C-3 Position: The Sonogashira and Buchwald-Hartwig Amination Reactions
While the C-7 position is generally more reactive in Suzuki-Miyaura couplings, the C-3 position can be selectively functionalized, particularly under Sonogashira and Buchwald-Hartwig amination conditions. The precise reasons for this altered selectivity can be subtle and may depend on the specific ligand and reaction conditions employed. It is plausible that the mechanism of oxidative addition for these reactions is more sensitive to the steric environment or that different palladium species are involved in the catalytic cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This protocol is designed to favor the selective arylation of the C-7 position of 3,7-dibromopyrazolo[1,5-a]pyrimidine. The key is to use a relatively mild base and a palladium catalyst that promotes selective oxidative addition at the more electron-deficient C-7 position.
Reaction Scheme:
Selective Suzuki-Miyaura Coupling at C-7.
Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 3,7-dibromopyrazolo[1,5-a]pyrimidine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-7-arylpyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki-Miyaura reactions.
-
Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.
-
Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki-Miyaura couplings, ensuring the solubility of both the organic and inorganic reagents.
-
Temperature: The reaction is heated to promote the catalytic cycle, but the temperature is kept moderate to enhance selectivity.
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
This protocol aims to achieve selective alkynylation at the C-3 position. The use of a copper(I) co-catalyst is a hallmark of the Sonogashira reaction and can influence the regioselectivity.[7]
Reaction Scheme:
Selective Sonogashira Coupling at C-3.
Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3,7-dibromopyrazolo[1,5-a]pyrimidine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica gel to yield the desired 7-bromo-3-alkynylpyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, facilitating the key steps of the catalytic cycle.
-
Base: Triethylamine acts as both a base to neutralize the HBr byproduct and as a solvent.
-
Solvent: THF is a suitable aprotic solvent for this transformation.
-
Temperature: The reaction is typically run at room temperature, which can enhance the selectivity for the C-3 position.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol describes the selective amination of the C-3 position. The choice of a bulky phosphine ligand is often crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations.[8]
Reaction Scheme:
Selective Buchwald-Hartwig Amination at C-3.
Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by 3,7-dibromopyrazolo[1,5-a]pyrimidine and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-bromo-3-aminopyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for Buchwald-Hartwig aminations, capable of coupling a wide range of amines. The bulky XPhos ligand promotes the reductive elimination step and prevents catalyst deactivation.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling.
Data Summary and Comparison
The following table summarizes the expected regioselectivity and typical reaction conditions for the functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine.
| Reaction | Preferred Position | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-7 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90 |
| Sonogashira | C-3 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. |
| Buchwald-Hartwig | C-3 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 |
Conclusion and Future Outlook
The selective functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine is a synthetically valuable transformation that hinges on a nuanced understanding of the electronic and steric properties of the heterocyclic core. By judiciously selecting the appropriate palladium-catalyzed cross-coupling reaction and carefully controlling the reaction parameters, researchers can achieve predictable and high-yielding monofunctionalization at either the C-3 or C-7 position. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for applications in drug discovery and materials science. Further exploration into the use of novel ligands and catalyst systems may unlock even greater control over the regioselectivity of these transformations, expanding the synthetic toolbox for this important class of compounds.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (URL: [Link])
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (URL: [Link])
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing). (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - ResearchGate. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (URL: [Link])
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. (URL: [Link])
-
Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC. (URL: [Link])
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Publishing. (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (URL: [Link])
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - Semantic Scholar. (URL: [Link])
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. (URL: [Link])
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (URL: [Link])
-
Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - RSC Publishing. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09772h)/2021/ra/d0ra09772h)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: An Application and Protocol Guide
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Efficiency of One-Pot Syntheses
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The growing importance of this structural motif has spurred the development of efficient and sustainable synthetic methodologies.
Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step process: the initial synthesis and isolation of a 5-aminopyrazole intermediate, followed by its condensation with a β-dicarbonyl compound or its equivalent.[3][4] While effective, this approach can be time-consuming and may lead to reduced overall yields due to losses during intermediate purification. One-pot synthesis protocols have emerged as a powerful alternative, streamlining the process by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach not only enhances efficiency and atom economy but also minimizes solvent waste, aligning with the principles of green chemistry.
This application note provides an in-depth guide to several field-proven one-pot synthesis protocols for pyrazolo[1,5-a]pyrimidine derivatives. We will explore the mechanistic underpinnings of these reactions, provide detailed step-by-step protocols, and present comparative data to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies and Mechanistic Insights
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the initial formation of a 5-aminopyrazole intermediate in situ, which then undergoes a cyclocondensation reaction. The choice of starting materials and reaction conditions dictates the specific pathway and the final substitution pattern of the heterocyclic core.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
Microwave irradiation has revolutionized organic synthesis by enabling rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[5] This protocol details a one-pot, two-step synthesis of substituted pyrazolo[1,5-a]pyrimidinones from β-ketonitriles, hydrazines, and β-ketoesters under microwave irradiation.
Reaction Causality: The initial step involves the microwave-assisted synthesis of the 5-aminopyrazole intermediate from a β-ketonitrile and a hydrazine. The microwave energy accelerates the rate of this condensation reaction. Subsequently, in the same reaction vessel, the addition of a β-ketoester and an acid catalyst initiates the cyclocondensation reaction. The exocyclic amino group of the in situ generated 5-aminopyrazole attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the final pyrazolo[1,5-a]pyrimidinone product. The use of acetic acid as a catalyst facilitates the dehydration step.
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted one-pot synthesis.
Detailed Protocol:
-
To a solution of the appropriate β-ketonitrile (1.0 equiv) in methanol, add the desired hydrazine (1.3 equiv).
-
Seal the reaction vessel and heat the mixture under microwave irradiation at 150 °C for 5 minutes.[3]
-
Cool the reaction vessel to room temperature.
-
To the resulting solution containing the in situ generated 5-aminopyrazole, add the corresponding β-ketoester (1.0 equiv) and glacial acetic acid (0.6 equiv).[4]
-
Reseal the vessel and continue heating under microwave irradiation at 150 °C for an additional 2 hours.[3]
-
After cooling, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification via column chromatography.
Comparative Data Table:
| Entry | R¹ in β-Ketonitrile | R² in β-Ketoester | Product | Yield (%) (Microwave) | Yield (%) (Conventional)[4] |
| 1 | Phenyl | Methyl | 3a | 52[3] | 25 (18 h) |
| 2 | 4-Chlorophenyl | Ethyl | 3b | 65 | N/A |
| 3 | Thien-2-yl | Methyl | 3c | 58 | N/A |
| 4 | Methyl | Ethyl | 3d | 45 | N/A |
Note: N/A indicates data not available from the cited sources.
Protocol 2: Catalyst-Free, Three-Component Synthesis of Dihydropyrazolo[1,5-a]pyrimidines
The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies product purification and reduces environmental impact. This protocol describes a one-pot, three-component synthesis of dihydropyrazolo[1,5-a]pyrimidine derivatives from a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound under catalyst-free conditions.[6]
Reaction Causality: This reaction proceeds via a non-classical Biginelli-type condensation. The reaction is believed to be initiated by the formation of an acyliminium ion intermediate from the aldehyde and the β-dicarbonyl compound. The 5-aminopyrazole then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the formation of the dihydropyrazolo[1,5-a]pyrimidine ring system. The absence of a catalyst is a key feature of this protocol, relying on the inherent reactivity of the starting materials under thermal conditions.
Reaction Mechanism Diagram:
Caption: Simplified mechanism for the three-component synthesis.
Detailed Protocol:
-
In a round-bottom flask, prepare a mixture of the 5-aminopyrazole (1.0 mmol), the desired aldehyde (1.0 mmol), and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol) in methanol (5 mL).[6]
-
Reflux the resulting mixture for 3 to 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with cold methanol.
-
If necessary, further purification can be achieved by column chromatography using an ethyl acetate/hexane solvent system.[6]
Data Summary Table:
| Entry | Aldehyde (Ar) | 5-Aminopyrazole (R) | Yield (%) | Reaction Time (h) |
| 1 | Benzaldehyde | Phenyl | 75 | 3 |
| 2 | 4-Chlorobenzaldehyde | Phenyl | 82 | 3.5 |
| 3 | 4-Methoxybenzaldehyde | 4-Chlorophenyl | 78 | 4 |
| 4 | 3-Nitrobenzaldehyde | Phenyl | 70 | 5 |
Data sourced from[6]
Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
The introduction of a halogen atom onto the pyrazolo[1,5-a]pyrimidine scaffold provides a valuable handle for further functionalization through cross-coupling reactions. This protocol describes a microwave-assisted, one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines from β-enaminones, NH-5-aminopyrazoles, followed by electrophilic halogenation.[7][8]
Reaction Causality: The first step is a rapid, microwave-assisted cyclocondensation between the β-enaminone and the 5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core. This reaction proceeds regioselectively. Upon formation of the heterocyclic system, an electrophilic halogenating agent, such as N-halosuccinimide (NXS), is added to the reaction mixture. The electron-rich pyrazole ring undergoes electrophilic substitution, preferentially at the C3 position, to yield the 3-halogenated product. The use of microwave irradiation significantly accelerates the initial cyclization step.[8]
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis and halogenation.
Detailed Protocol:
-
In a microwave-safe sealed tube, mix the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol).[8]
-
Subject the mixture to microwave irradiation at 180 °C for 2 minutes.[8]
-
Cool the reaction vessel using a flow of compressed air.
-
To the resulting mixture, add 1,2-dichloroethane (EDC, 2.0 mL) and the appropriate N-halosuccinimide (e.g., N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), 0.50 mmol).[9]
-
Stir the reaction mixture at room temperature for 20 minutes.[9]
-
Monitor the reaction to completion by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Data Summary Table:
| Entry | β-Enaminone Substituent | 5-Aminopyrazole Substituent | Halogenating Agent | Product | Yield (%) |
| 1 | Phenyl | 3-Methyl | NIS | 5a | 92 |
| 2 | 4-Fluorophenyl | 3-Methyl | NBS | 5b | 88 |
| 3 | Phenyl | 3-tert-Butyl | NIS | 5c | 85 |
| 4 | 2-Naphthyl | 3-Methyl | NBS | 5d | 90 |
Conclusion and Future Outlook
The one-pot synthesis protocols outlined in this guide offer significant advantages in terms of efficiency, sustainability, and operational simplicity for the preparation of medicinally important pyrazolo[1,5-a]pyrimidine derivatives. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the laboratory equipment at hand. Microwave-assisted methods provide a rapid route to these compounds, while catalyst-free multicomponent reactions offer a greener alternative. The ability to perform subsequent functionalization, such as halogenation, in a one-pot manner further enhances the utility of these synthetic strategies. As the demand for novel bioactive molecules continues to grow, the development of even more sophisticated and efficient one-pot methodologies for the synthesis of complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines will undoubtedly remain an active area of research.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Publishing. ([Link])
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. SciSpace. ([Link])
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. ([Link])
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. The Royal Society of Chemistry. ([Link])
-
Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... ResearchGate. ([Link])
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. ResearchGate. ([Link])
- SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (URL not available)
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. ([Link])
-
Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation Letter Open Access. Academia.edu. ([Link])
- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. (URL not available)
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. ([Link])
-
Catalyst free three-component one-pot synthesis of dihydropyrazolo pyrimidine scaffolds as potent antibacterial and antifungal agents. CHEMISTRY & BIOLOGY INTERFACE. ([Link])
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. (PDF) Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation Letter Open Access [academia.edu]
- 6. cbijournal.com [cbijournal.com]
- 7. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Note: Orthogonal Functionalization Strategies for 3,7-Dibromopyrazolo[1,5-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology as potent protein kinase inhibitors.[1][2] Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with biological targets.[2][3] Molecules built on this framework have shown promise as inhibitors of critical kinases such as CDKs, B-Raf, and PI3Kδ, making them highly valuable in drug discovery programs.[4][5][6]
The 3,7-dibromopyrazolo[1,5-a]pyrimidine derivative is an exceptionally powerful starting material for building diverse molecular libraries. The two bromine atoms serve as versatile synthetic handles, which can be sequentially and selectively replaced to introduce different functionalities. This process, known as orthogonal functionalization, is paramount for efficient structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the chemical principles and experimental protocols for the selective and orthogonal functionalization of 3,7-dibromopyrazolo[1,5-a]pyrimidine, empowering researchers to unlock the full potential of this valuable scaffold.
Pillar 1: Understanding the Differential Reactivity of the 3- and 7-Positions
The key to unlocking orthogonal strategies lies in the inherent electronic differences between the pyrazole and pyrimidine rings of the fused system.
-
The C7-Position (Pyrimidine Ring): The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This renders the C7 position highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (NAS) .[4][7] Furthermore, the C7-Br bond is readily activated for metal-catalyzed cross-coupling reactions. Studies on related 5,7-dihalopyrazolo[1,5-a]pyrimidines have conclusively shown that the C7-halide is significantly more reactive toward nucleophiles than halides at other positions.[4][8]
-
The C3-Position (Pyrazole Ring): In contrast, the pyrazole ring is comparatively electron-rich, making the C3 position more nucleophilic.[7] Consequently, the C3-Br bond is less reactive towards nucleophilic attack and generally requires more forcing conditions for metal-catalyzed cross-coupling reactions compared to the C7-Br bond. This position is also the primary site for electrophilic aromatic substitution reactions like halogenation or formylation.[7][9]
This reactivity differential is the foundation upon which we can build robust, selective, and high-yield synthetic strategies.
Pillar 2: Orthogonal Functionalization Workflows & Protocols
We present two primary, validated strategies for the orthogonal derivatization of 3,7-dibromopyrazolo[1,5-a]pyrimidine.
Strategy A: Sequential Palladium-Catalyzed Cross-Coupling
This strategy leverages the differential reactivity of the C7-Br and C3-Br bonds under palladium catalysis. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), one can achieve selective coupling first at the more reactive C7 position, followed by a second coupling at the C3 position.
Caption: Workflow for Sequential Metal-Catalyzed Cross-Coupling.
Protocol 2.1: Selective Suzuki Coupling at the C7-Position
-
Rationale: This protocol uses a standard, robust palladium catalyst system under relatively mild conditions. The higher reactivity of the C7-Br bond ensures that the reaction proceeds selectively at this site, leaving the C3-Br bond intact for subsequent functionalization.
-
Materials:
-
3,7-dibromopyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 3,7-dibromopyrazolo[1,5-a]pyrimidine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the 1,4-dioxane portion of the solvent mixture. Add this solution to the reaction flask via syringe.
-
Add the water portion of the solvent mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 3-bromo-7-aryl-pyrazolo[1,5-a]pyrimidine intermediate.
-
Protocol 2.2: Sonogashira Coupling at the C3-Position
-
Rationale: With the C7 position functionalized, the less reactive C3-Br bond can now be addressed. The Sonogashira coupling is an excellent choice for introducing alkynyl groups, which are valuable for further chemistry or as structural elements themselves.
-
Materials:
-
3-bromo-7-aryl-pyrazolo[1,5-a]pyrimidine (from Protocol 2.1, 1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.10 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Add the 3-bromo-7-aryl-pyrazolo[1,5-a]pyrimidine intermediate to a flame-dried flask. Evacuate and backfill with inert gas three times.
-
Dissolve the starting material in anhydrous THF.
-
Add triethylamine, the terminal alkyne, CuI, and finally Pd(PPh₃)₂Cl₂.
-
Heat the reaction mixture to 60 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 3-alkynyl-7-aryl-pyrazolo[1,5-a]pyrimidine.
-
Strategy B: Orthogonal Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling
This powerful strategy exploits the high susceptibility of the C7-Br bond to nucleophilic displacement. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles at C7, followed by a completely different class of reaction (metal-catalyzed cross-coupling) at C3.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.journalagent.com [pdf.journalagent.com]
Application Note: Microwave-Assisted Synthesis of Pyrazolopyrimidine Libraries
Executive Summary
The pyrazolopyrimidine scaffold—particularly the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers—represents a highly privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive kinase inhibitor. However, conventional synthesis of these libraries is often bottlenecked by prolonged reaction times, harsh thermal conditions, and complex purification schemes. This application note details validated, self-correcting protocols for the 1[1]. By leveraging dielectric heating, these methodologies reduce reaction times from days to minutes while significantly improving yield, regioselectivity, and overall atom economy.
Mechanistic Rationale: Microwave vs. Conventional Heating
In conventional convective heating, energy transfer depends on the thermal conductivity of the reaction vessel and the solvent, often leading to uneven temperature distribution and localized degradation.1[1]. Polar molecules in the reaction mixture continuously attempt to align with the oscillating electromagnetic field (typically 2.45 GHz), generating intense internal friction and localized superheating.
For the synthesis of pyrazolopyrimidines, this mechanism is highly advantageous. The cyclocondensation of rigid heterocyclic intermediates demands a high activation energy. Microwave energy directly excites the polar reactants (e.g., aminopyrazoles and electrophilic malonates) without dissipating energy into a bulk solvent. This targeted energy transfer drives the rapid formation of the pyrimidine ring,2[2].
Library Design Strategy: Divergent Synthesis
To maximize chemical space exploration, a divergent synthetic strategy is employed. A common pyrazolopyrimidine core is first synthesized via a rapid microwave cyclization. This core is then systematically diversified at the N1, C3, and C6 positions.3[3], which is critical for establishing robust Structure-Activity Relationships (SAR) during lead optimization.
Figure 1: Divergent microwave-assisted workflow for trisubstituted pyrazolopyrimidine libraries.
Quantitative Performance Data
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted protocols across key library-building reactions.
| Reaction Type | Target Scaffold | Conventional Conditions | Microwave Conditions | Yield (Conv.) | Yield (MW) |
| Gould-Jacob Cyclization | Pyrazolo[3,4-d]pyrimidine | 130-190 °C, 3.5 h | 150 °C, 700 W, 17-20 min | 52-62% | 81-85% |
| Enaminone Condensation | Pyrazolo[1,5-a]pyrimidine | Reflux (EtOH), 7.0 h | 180 °C, 300 W, 5-10 min | ~60% | 85-95% |
| N1-Alkylation / Suzuki | 1,3,6-Trisubstituted Core | Reflux (DMF), 12-24 h | 120-150 °C, 15-25 min | 45-55% | 78-92% |
Data aggregated from comparative studies on 4[4] and5[5].
Validated Experimental Protocols
Protocol A: Solvent-Free Core Cyclization (Gould-Jacob Type)
Objective: Rapid assembly of the pyrazolo[3,4-d]pyrimidine core via the reaction of an aminopyrazole with diethyl ethoxymethylenemalonate (EMME). Causality Check: Conducting this reaction solvent-free maximizes the collision frequency of the neat reactants. EMME is a highly electrophilic reagent; under microwave irradiation, the exocyclic amine of the pyrazole rapidly attacks the ethoxymethylene carbon, followed by immediate thermal elimination of ethanol and intramolecular cyclization.
-
Preparation: In a heavy-walled quartz microwave vessel, combine 1-substituted 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.0 mmol) and EMME (2.0 mmol, 0.44 g). Note: Quartz is utilized because it is entirely transparent to microwave energy, ensuring 100% of the radiation is absorbed by the sample.
-
Irradiation: Seal the vessel and subject it to microwave irradiation at 700 W, targeting a stable temperature of 150 °C for 17-20 minutes.
-
In-Process Monitoring: Pause irradiation and monitor the reaction via TLC every 45-60 seconds. Rationale: Solvent-free microwave reactions can experience runaway dielectric heating; frequent monitoring prevents thermal degradation (charring) of the solid mass.
-
Workup: Allow the vessel to cool to room temperature. Triturate the crude solid with chilled methanol (10 mL). Rationale: Methanol selectively dissolves unreacted EMME and polar impurities, precipitating the highly crystalline pyrazolopyrimidine product.
-
Isolation: Filter the solid under a vacuum and recrystallize from DMF to yield the pure core (typically 81-85% yield).
Protocol B: Divergent One-Pot N1-Alkylation and C3-Suzuki Coupling
Objective: Late-stage diversification of the pyrazolopyrimidine scaffold to generate trisubstituted libraries. Causality Check: Isolating the N1-alkylated intermediate often leads to yield attrition due to its high solubility in organic phases during aqueous workup. By performing the Suzuki-Miyaura coupling in the same vessel, we leverage the existing solvent system and basic conditions. Microwave heating accelerates the oxidative addition of the palladium catalyst to the C3-halogen bond, driving the reaction to completion in minutes.
-
N1-Alkylation Phase: To a 10 mL microwave vial equipped with a magnetic stir bar, add the pyrazolo[3,4-d]pyrimidine core (1.0 eq), the desired alkyl halide (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in 3 mL of DMF.
-
First Irradiation: Seal and irradiate at 120 °C for 10 minutes.
-
Cross-Coupling Phase: Uncap the vial and sequentially add the chosen arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and aqueous Na₂CO₃ (2.0 M, 3.0 eq).
-
Second Irradiation: Reseal and irradiate at 150 °C for 15 minutes. Rationale: The biphasic DMF/H₂O mixture under microwave irradiation creates a highly dynamic micro-emulsion, drastically increasing the interfacial surface area and accelerating the transmetalation step.
-
Purification: Dilute with EtOAc, wash with brine to remove DMF, dry the organic layer over MgSO₄, and purify via automated flash chromatography (Hexanes/EtOAc gradient).
Biological Application: Kinase Inhibition
Pyrazolopyrimidines are bioisosteres of the adenine ring of ATP. By synthesizing libraries with diverse N1 (ribose pocket), C3 (gatekeeper residue), and C6 (hinge region) substituents, researchers can fine-tune the molecule to selectively competitively inhibit specific oncogenic kinases (e.g., EGFR, CDK, or Src).
Figure 2: Mechanism of action for pyrazolopyrimidine derivatives acting as competitive kinase inhibitors.
References
-
Shah, R., Shah, N., & Ramani, V. (2018). Microwave Supported Solvent Free Reaction of EMME in the Synthesis of Pyrazolopyrimidopyrimidines. SciSpace. 4
-
ACS Combinatorial Science. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Publications. 3
-
Life Science Journal. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine, and Pyrazolo[1,5-a]pyrimidines. 5
-
RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2
-
MDPI Molecules. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. lifesciencesite.com [lifesciencesite.com]
Troubleshooting & Optimization
Preventing debromination byproducts in Pd-catalyzed reactions
Ticket ID: DB-404 | Topic: Suppression of Hydrodebromination in Pd-Catalyzed Cross-Couplings Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely reading this because your LC-MS indicates a mass of
This guide treats your reaction as a system to be debugged. We will isolate the hydride source (the "bug") and patch the protocol using mechanistic logic.
Module 1: Root Cause Analysis (The Mechanism)
To stop the side reaction, you must understand how the Palladium center acquires the hydride.[1] The three most common vectors are:
-
-Hydride Elimination from the Base: Alkoxide bases with
-hydrogens (e.g., isopropoxide, ethoxide) coordinate to Pd and eliminate a hydride, releasing a ketone/aldehyde and forming . -
Solvent-Mediated Transfer: Alcohols (MeOH, EtOH) or cyclic ethers (THF, Dioxane) can act as hydride donors via
-elimination or radical abstraction. -
Slow Transmetallation: If the nucleophile (boronic acid, amine, etc.) reacts too slowly, the fragile
species sits dormant, statistically increasing the chance of scavenging a hydride from the environment.
Visualizing the Failure Point
The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges into the dead-end debromination pathway.
Figure 1: The Kinetic Bifurcation. Success depends on Path A being kinetically faster than Path B.
Module 2: Troubleshooting Guide
Use this logic gate to identify and replace the problematic variable in your reaction conditions.
1. The Base Check (Most Common Culprit)
-
The Issue: Are you using bases like Sodium Isopropoxide or Sodium Ethoxide ?
-
The Mechanism: These possess hydrogens at the
-position relative to the oxygen. Upon binding to Pd, they undergo -hydride elimination, turning your base into a hydride donor. -
The Fix:
-
Immediate Action: Switch to bases without
-hydrogens. -
Recommended: Sodium tert-butoxide (
), Cesium Carbonate ( ), or Potassium Phosphate ( ).
-
2. The Ligand Check
-
The Issue: Is your ligand bulky enough?
-
The Mechanism: Small phosphines allow the Pd center to remain exposed, inviting solvent interaction. Furthermore, slow reductive elimination of the desired product gives the
species more time to form. -
The Fix:
-
Immediate Action: Employ bulky, electron-rich ligands that accelerate the desired reductive elimination.[2]
-
Recommended: Buchwald Biaryl Ligands (e.g., XPhos , RuPhos ) or Bidentate ligands like dppf (specifically for preventing dehalogenation in Suzuki couplings).
-
3. The Solvent Check
-
The Issue: Are you using THF, Dioxane, or Alcohols at high temperatures (
)? -
The Mechanism: At high temps, THF can undergo radical hydrogen abstraction. Alcohols are direct hydride sources.
-
The Fix:
-
Immediate Action: Switch to non-protic, non-ethereal solvents if solubility permits.
-
Recommended: Toluene or DMF. If THF is required, lower the temperature.
-
Module 3: Diagnostic Protocol (Self-Validating System)
Do not guess where the hydrogen is coming from. Prove it. This protocol uses deuterium labeling to pinpoint the source.
Objective: Determine if the hydride source is the Solvent or the Base/Water.
Materials:
- -THF (or your deuterated solvent of choice)
- (if suspecting water)
-
Standard reaction components
Protocol:
-
Control Run: Run your standard failing reaction. Calculate the ratio of
to by LC-MS. -
Experiment A (Solvent Test): Run the reaction in deuterated solvent (e.g.,
-THF) with standard non-deuterated reagents.-
Analysis: Check MS for
(Mass +1). -
Result: If you see Deuterium incorporation, the solvent is the culprit. Switch Solvent.
-
-
Experiment B (Proton Source Test): Run the reaction in standard solvent but add 5 equivalents of
.
Data Interpretation Table
| Observation (MS Peak) | Diagnosis | Corrective Action |
| Ar-H (No D) | Hydride came from the Base or Ligand. | Switch to |
| Ar-D (from | Hydride came from Solvent (radical/elimination). | Switch to Toluene or lower Temp. |
| Ar-D (from | Hydride came from Water/Protons. | Flame-dry glassware; use fresh anhydrous solvent. |
Module 4: Frequently Asked Questions (FAQ)
Q: Why does this happen more with electron-deficient aryl bromides (e.g., 4-bromo-nitrobenzene)?
A: Electron-poor aryl halides undergo Oxidative Addition (
-
Tip: Increase the concentration of the nucleophile to speed up Transmetallation.
Q: Can I use Pd/C for these couplings?
A: Avoid it. Heterogeneous Pd/C is an excellent hydrogenation catalyst. It often contains surface hydrides or facilitates H-transfer from the solvent much more efficiently than homogeneous catalysts. If you must use Pd/C, you often need to "poison" it or use very specific conditions, but homogeneous catalysis (e.g.,
Q: My base is
References
-
Navarro, O. et al. (2005). General Synthesis of Di- and Tri-Substituted Arylamines via a Buchwald-Hartwig Amination Protocol. (Discusses ligand effects on preventing dehalogenation).
-
Zultanski, S. L. & Fu, G. C. (2011). Palladium-Catalyzed Coupling of Alkyl Chlorides.[4] (Mechanistic insight into
-hydride elimination pathways). -
BenchChem Technical Guides. (2025). Preventing debromination in Buchwald-Hartwig amination.
-
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Definitive guide on ligand selection to suppress side reactions).
-
Li, J. et al. (2024).[5] Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation.[5] (Provides the mechanistic basis for the deuterium labeling protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNAr Reactions at the C-7 Position
Welcome to the Technical Support Center dedicated to the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the challenging yet crucial C-7 position of heterocyclic scaffolds such as quinolines, quinazolines, and purines. The functionalization of this position is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to overcome common experimental hurdles and enhance reaction yields.
Introduction: The Significance of C-7 Functionalization
The C-7 position of quinoline, quinazoline, and purine cores is a synthetically attractive site for modification in medicinal chemistry. For instance, in quinazolines, substitutions at the C-6 and C-7 positions are pivotal for their activity as tyrosine kinase inhibitors.[1] Similarly, the strategic functionalization of the C-7 position in quinolines is a key step in the synthesis of various therapeutic agents, including antimalarials.[2] The SNAr reaction offers a powerful and direct method for introducing a diverse range of functionalities at this position. However, achieving high yields and selectivity can be challenging due to the electronic properties of these heterocyclic systems. This guide will provide a structured approach to troubleshooting and optimizing your SNAr reactions at the C-7 position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Question 1: I am observing very low or no conversion of my C-7 halo-heterocycle. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in an SNAr reaction at the C-7 position is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
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Insufficient Ring Activation: The fundamental principle of an SNAr reaction is the presence of electron-withdrawing groups (EWGs) that activate the aromatic ring towards nucleophilic attack.[3] The nitrogen atom(s) within the heterocyclic core already contribute to electron deficiency, but additional activation is often necessary.
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Causality: EWGs, particularly those positioned ortho or para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which lowers the activation energy of the rate-determining step.[4] For a C-7 leaving group, an EWG at the C-5 or an activating group in the fused benzene ring (like a nitro group) can significantly enhance reactivity. For example, the presence of a nitro group at the 7-position of 2,4-dichloroquinazoline markedly increases its reactivity towards nucleophiles.[5]
-
Solution: If your substrate is not sufficiently activated, consider if a more electron-deficient analog is available or can be synthesized. For instance, introducing a nitro group can dramatically accelerate the reaction, often allowing for milder conditions.[5][6]
-
-
Suboptimal Leaving Group: The nature of the leaving group at the C-7 position is critical.
-
Causality: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[7] Therefore, the bond strength to the leaving group is less important than its ability to increase the electrophilicity of the carbon atom it is attached to. The reactivity order for halogens is typically F > Cl ≈ Br > I.[3] Fluorine's high electronegativity makes the C-7 carbon more susceptible to nucleophilic attack.
-
Solution: If you are using a chloro, bromo, or iodo-substituted heterocycle and experiencing low reactivity, switching to a fluoro-substituted analog, if synthetically feasible, is a highly effective strategy.
-
-
Inadequate Reaction Conditions (Solvent, Temperature, Base):
-
Causality & Solution:
-
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the solvents of choice for SNAr reactions.[3] They effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at a lower temperature, a gradual increase can significantly improve the rate. However, be mindful that excessively high temperatures can lead to side reactions.
-
Base: For neutral or weakly nucleophilic reagents (e.g., amines, alcohols), the addition of a base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DIPEA.
-
-
Question 2: My reaction is producing a mixture of products, including substitution at other positions. How can I improve the regioselectivity for the C-7 position?
Answer:
Achieving high regioselectivity is a common challenge, especially in poly-substituted heterocyclic systems.
-
Inherent Electronic Effects of the Heterocycle:
-
Causality: The position of the heteroatoms and other substituents on the ring dictates the relative electrophilicity of the different carbon atoms. For example, in 2,4-dichloroquinazoline, the C-4 position is inherently more reactive to nucleophilic attack than the C-2 position.[8][9] Similarly, in 4,7-dichloroquinoline, the C-4 position is more susceptible to nucleophilic attack than the C-7 position.[2]
-
Solution: Understanding the inherent reactivity of your specific heterocyclic core is crucial. Computational tools like DFT calculations can predict the LUMO coefficients and help identify the most electrophilic sites.[5] When multiple reactive sites are present, a careful optimization of reaction conditions is necessary. Often, the more reactive site will react under milder conditions (e.g., lower temperature, shorter reaction time), allowing for selective functionalization. For instance, in 2,4-dichloroquinazolines, substitution at C-4 can often be achieved selectively at lower temperatures, while substitution at C-2 requires more forcing conditions.[8]
-
-
Kinetic vs. Thermodynamic Control:
-
Causality: In some cases, an initial, kinetically favored product might rearrange to a more stable, thermodynamically favored product under the reaction conditions.
-
Solution: Monitor the reaction over time using techniques like TLC or LC-MS. If you observe the formation of an initial product that then converts to another isomer, you are likely dealing with a kinetically-controlled reaction that equilibrates to the thermodynamic product. To isolate the kinetic product, you would need to run the reaction at a lower temperature and for a shorter duration.
-
Question 3: I am observing significant side product formation, such as hydrolysis or di-substitution. How can I minimize these unwanted reactions?
Answer:
Side product formation can significantly reduce the yield of your desired C-7 substituted product.
-
Hydrolysis:
-
Causality: The presence of water in the reaction mixture can lead to the hydrolysis of the halo-substituent, resulting in the formation of a hydroxy-heterocycle. This is particularly problematic when using strong bases.
-
Solution: Ensure that your solvent and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-substitution:
-
Causality: If your substrate has more than one leaving group, or if the product of the initial SNAr is also activated towards nucleophilic attack, you may observe multiple substitutions.
-
Solution: To favor mono-substitution, carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[10] Adding the nucleophile slowly (dropwise) can also help to maintain a low concentration and improve selectivity for mono-substitution. Lowering the reaction temperature can also enhance selectivity.
-
-
Reaction with the Solvent:
-
Causality: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases at elevated temperatures to form nucleophilic species (e.g., dimethylamine), which can then react with your substrate.
-
Solution: If you suspect solvent-related side products, consider switching to a more stable polar aprotic solvent like DMSO or NMP.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of SNAr reactions at the C-7 position.
Q1: What is the general mechanism for an SNAr reaction at the C-7 position?
A1: The SNAr reaction at the C-7 position proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile attacks the electron-deficient C-7 carbon, which bears the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11] The aromaticity of the ring is temporarily broken in this step.
-
Elimination: The leaving group departs, taking with it the pair of electrons from the C-X bond. This restores the aromaticity of the ring and results in the formation of the C-7 substituted product.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[7]
Q2: How do I choose the optimal solvent for my C-7 SNAr reaction?
A2: The choice of solvent is critical for the success of an SNAr reaction. As a general rule, polar aprotic solvents are preferred.[3]
| Solvent | Dielectric Constant (ε) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solvating power, high boiling point. |
| N,N-Dimethylformamide (DMF) | 37 | Good solvating power, but can decompose at high temperatures with strong bases. |
| Acetonitrile (MeCN) | 36 | Lower boiling point, good for reactions at moderate temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | High boiling point, stable alternative to DMF. |
Protic solvents like alcohols or water can solvate and deactivate the nucleophile through hydrogen bonding, thus slowing down the reaction.[3]
Q3: What role does the base play, and how do I select the right one?
A3: The primary role of a base in SNAr reactions is to deprotonate a neutral nucleophile (e.g., an amine or an alcohol) to generate a more potent anionic nucleophile. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH).
-
For Amine Nucleophiles: Often, the amine itself is basic enough to facilitate the reaction, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.
-
For Alcohol/Thiol Nucleophiles: A stronger base is typically required to generate the corresponding alkoxide or thiolate. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
The strength of the base should be matched to the pKa of the nucleophile. Using an excessively strong base can lead to unwanted side reactions.
Q4: How can I monitor the progress of my SNAr reaction?
A4: The most common and convenient method for monitoring the progress of an SNAr reaction is Thin Layer Chromatography (TLC) .[3] By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the appearance of the product. For more quantitative analysis and to identify potential intermediates or side products, techniques such as High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
Experimental Protocols
Below are generalized, step-by-step methodologies for performing SNAr reactions at the C-7 position. These should be considered as starting points and may require optimization for your specific substrate and nucleophile.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general guideline for the reaction of a C-7 chloro-substituted heterocycle with an amine.
Materials:
-
C-7 Chloro-heterocycle (e.g., 4,7-dichloroquinoline) (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq) (Optional, depending on the amine's nucleophilicity)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the C-7 chloro-heterocycle (1.0 eq) and the base (if used).
-
Add the anhydrous polar aprotic solvent and stir the mixture to dissolve/suspend the solids.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-150 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes the reaction of a C-7 chloro-substituted heterocycle with an alcohol to form an ether linkage.
Materials:
-
C-7 Chloro-heterocycle (1.0 eq)
-
Alcohol nucleophile (1.1 - 1.5 eq)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 - 1.5 eq) and dissolve it in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the sodium hydride (NaH) in portions. (Caution: NaH reacts violently with water and is flammable. Handle with care).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add the C-7 chloro-heterocycle (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
SNAr Mechanism at C-7
Caption: The two-step addition-elimination mechanism of an SNAr reaction at the C-7 position.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding SNAr reactions at the C-7 position.
References
-
Li, Q., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(4), 7433-7439. [Link]
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Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12871-12880. [Link]
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de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Yadav, P., & Park, S. B. (2025). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. The Journal of Organic Chemistry, 90(21), 15463-15473. [Link]
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Makhoba, X. H., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(8), e202204561. [Link]
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Ho, C. Y., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5979-5990. [Link]
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Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. [Link]
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Ho, C. Y., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(18), 5979-5990. [Link]
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Al-Zoubi, R. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org, 2024030327. [Link]
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Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. [Link]
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Duddu, R., & Singh, K. (1998). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defence Science and Technology Organisation. [Link]
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Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
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Wang, D., et al. (2020). C7 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. Nature Communications, 11(1), 1-9. [Link]
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Li, Y., et al. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Organic & Biomolecular Chemistry, 21(1), 18-35. [Link]
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Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Murauskas, L., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1221-1229. [Link]
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de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Wang, X., et al. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 27(19), 6296. [Link]
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Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029. [Link]
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Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(43), 12871-12880. [Link]
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Hwang, J., et al. (2025). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. ResearchGate. [Link]
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ResearchGate. (2024). (a) General scheme for regioselective nucleophilic aromatic... [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
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SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]
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Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(84), 11003-11006. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the formation of 7a a. [Link]
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Rohrbach, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
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Beilstein Journal of Organic Chemistry. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. [Link]
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Reddit. (2023). SNAr troubleshooting. [Link]
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Ujjin, S., et al. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2953-2955. [Link]
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Nielsen, D. J., et al. (2017). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
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ResearchGate. (2024). Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
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Technical Support Center: Purification of 3,7-dibromopyrazolo[1,5-a]pyrimidine Intermediates
Welcome to the technical support guide for the purification of 3,7-dibromopyrazolo[1,a]pyrimidine intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a key component in many biologically active molecules, particularly as protein kinase inhibitors in cancer therapy.[1] Achieving high purity of the 3,7-dibrominated intermediate is a critical step for successful downstream applications and ensuring the validity of subsequent experimental data.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of 3,7-dibromopyrazolo[1,5-a]pyrimidine and offers solutions based on established chemical principles.
Problem 1: Oily or Intractable Crude Product After Synthesis
-
Possible Cause: Residual acidic or basic reagents from the synthesis, or the presence of highly soluble impurities.
-
Solution:
-
Aqueous Workup: Before attempting purification, perform a thorough aqueous workup. Dissolve the crude material in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[2] This will remove ionic impurities that can interfere with crystallization or chromatography.
-
Trituration: If the product is a solid but contains oily impurities, trituration can be effective. This involves stirring the crude material as a slurry in a solvent in which the desired product is poorly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points.
-
Problem 2: Poor Separation of Product and Impurities via Column Chromatography
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for resolving the desired compound from its impurities.
-
Solution: The ideal solvent system for column chromatography should provide good separation on a Thin-Layer Chromatography (TLC) plate, with the desired product having an Rf value between 0.2 and 0.4.[3]
-
Systematically vary the ratio of a non-polar solvent (e.g., heptane, hexanes) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
If separation is still poor, consider trying a different solvent combination to alter the selectivity.
-
-
Possible Cause 2: Column Overloading. Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general guideline, the amount of crude material loaded should be approximately 1-5% of the mass of the stationary phase (e.g., silica gel).[3] If you need to purify a large amount of material, it is better to use a larger column or perform multiple smaller-scale purifications.
-
Possible Cause 3: Poor Column Packing. Cracks or channels in the stationary phase will lead to uneven solvent flow and poor separation.[3]
-
Solution: Ensure the column is packed uniformly as a slurry of silica gel in the initial mobile phase.[4] Avoid trapping air bubbles. A layer of sand on top of the silica bed can help prevent disturbance when adding the sample and eluent.
Problem 3: Product Appears to Decompose on the Silica Gel Column
-
Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.[3] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time the compound spends on the column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine?
A1: Common impurities can include starting materials, mono-brominated species (3-bromo- or 7-bromopyrazolo[1,5-a]pyrimidine), and over-brominated products. The specific impurities will depend on the synthetic route employed.
Q2: Which purification method, recrystallization or column chromatography, is generally preferred?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid product, especially if the product is already reasonably pure (>80%).[5] It is often more scalable and cost-effective than chromatography.
-
Column chromatography is more effective for separating complex mixtures of compounds with similar polarities or for purifying non-crystalline materials.[6]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7]
-
Solubility Testing: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating.[7]
-
"Like Dissolves Like": Consider the polarity of your compound. Pyrazolo[1,5-a]pyrimidines are polar heterocyclic compounds, so polar solvents are often good candidates.[8][9]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q4: My compound won't crystallize from solution. What can I do?
A4: Inducing crystallization can sometimes be challenging. Here are some techniques to try:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a template for crystallization.
-
Reducing Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: Cool the solution slowly in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
Experimental Protocols
Protocol 1: Recrystallization of 3,7-dibromopyrazolo[1,5-a]pyrimidine
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale solubility tests.
-
Dissolution: In a flask, add the crude 3,7-dibromopyrazolo[1,5-a]pyrimidine. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to air dry on the filter paper, or for more complete drying, place them in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 3,7-dibromopyrazolo[1,5-a]pyrimidine using silica gel.
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of heptane and ethyl acetate). The ideal system will give good separation between the product and impurities, with an Rf of ~0.3 for the product.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is level with the top of the silica bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.[10]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient based on your TLC analysis.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,7-dibromopyrazolo[1,5-a]pyrimidine.[4]
Data Summary Table
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Key Considerations |
| Recrystallization | N/A | Ethanol, Isopropanol, or other suitable organic solvent | Ideal for removing small amounts of impurities from a solid product. Requires solubility testing to find an appropriate solvent. |
| Flash Column Chromatography | Silica Gel | Heptane/Ethyl Acetate gradient (or similar) | Excellent for separating complex mixtures. Requires optimization of the mobile phase via TLC.[3] |
Workflow Diagram
References
- Benchchem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Benchchem. Application Notes: Synthesis of Brominated Heterocyclic Compounds.
- Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Terungwa, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Various Authors. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Kumar, H., et al. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
- Various Authors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
- University of Colorado Boulder. Recrystallization.
- Virtual Labs. Separation of Compounds Using Column Chromatography.
- PubChem. 3-Bromopyrazolo(1,5-a)pyrimidine.
- Various Authors. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- Wikipedia. N-Bromosuccinimide.
- Various Authors. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
- Various Authors. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
- Various Authors. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Journal of Applicable Chemistry.
- MilliporeSigma. 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine.
- SpectraBase. pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)- - Optional[1H NMR].
- ChemicalBook. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
- Various Authors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Singh, N., et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC.
- Benchchem. Column chromatography conditions for separating pyrazole isomers.
- Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
- Various Authors. (2025). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
- Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
- Studzinska, S., et al. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
-
Various Authors. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available from:
- Hassan, A. S., et al. Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate.
- Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Virtual Labs [oc-amrt.vlabs.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. rroij.com [rroij.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. medcraveonline.com [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Dibromo-Pyrazolopyrimidine Solubility
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to handle halogenated pyrazolo[3,4-d]pyrimidines. These scaffolds are highly privileged in drug discovery, but their physicochemical properties can bring multi-step syntheses and biological assays to a grinding halt.
This guide provides field-proven, mechanistically grounded solutions to overcome the intractable solubility issues associated with dibromo-pyrazolopyrimidines.
The Causality of Insolubility: A Mechanistic Perspective
Before applying a fix, you must understand the thermodynamic barrier you are fighting. The insolubility of dibromo-pyrazolopyrimidines (such as 3,5-dibromo-1H-pyrazolo[3,4-d]pyrimidine) in standard organic solvents is driven by an exceptionally high crystal lattice energy. This is caused by three compounding structural factors:
-
Intermolecular Hydrogen Bonding: The unsubstituted N1-H of the pyrazole ring acts as a powerful hydrogen bond donor, pairing with the basic pyrimidine nitrogens of adjacent molecules to form rigid, polymeric chains in the solid state.
- Stacking: The highly planar, aromatic nature of the fused bicyclic system promotes tight face-to-face molecular stacking.
-
Halogen Bonding & Lipophilicity: The addition of two bulky, highly polarizable bromine atoms drastically increases the molecular weight and lipophilicity (LogP), while introducing strong halogen-bonding interactions.
To dissolve the compound, your solvent system or chemical strategy must pay a massive energetic penalty to break this lattice apart.
Troubleshooting FAQs
Q1: My dibromo-pyrazolopyrimidine crashes out of solution during standard column chromatography (Hexanes/EtOAc). What is going wrong? A1: Standard normal-phase solvents lack the hydrogen-bond accepting capacity required to break the intermolecular lattice. For purification, you must switch to highly polar aprotic solvent gradients, such as DCM/MeOH. Alternatively, utilize reverse-phase chromatography (Water/Acetonitrile) supplemented with 0.1% TFA. The acid protonates the pyrimidine nitrogens, actively disrupting the H-bond network and allowing the compound to elute smoothly.
Q2: How do I prepare high-concentration stock solutions for in vitro biological assays without the compound precipitating?
A2: Direct dissolution in aqueous media or mild organics is thermodynamically impossible[1]. You must first dissolve the compound in 100% DMSO, utilizing ultrasonic agitation and gentle heating (50°C) to force the disruption of the lattice. To prevent the highly lipophilic dibromo core from crashing out when diluted into aqueous assay buffers, utilize formulation strategies such as polymer dispersions or complexation with
Q3: I need to perform a palladium-catalyzed cross-coupling on the bromines, but the starting material won't dissolve in THF, Dioxane, or Toluene. How can I proceed? A3: You cannot force this via solvent choice alone; you must alter the chemical structure temporarily. The most robust strategy is to mask the N1-H position with a bulky protecting group like Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM)[3]. This single modification eliminates the primary hydrogen bond donor and introduces a lipophilic, sterically bulky handle that forces the molecules apart. THP/SEM-protected pyrazolopyrimidines are highly soluble in THF, DCM, and EtOAc, allowing homogeneous cross-coupling reactions to proceed with high yields[3][4].
Quantitative Solubility Comparison
The following table summarizes the impact of solvent selection and chemical derivatization on the solubility of the dibromo-pyrazolopyrimidine scaffold.
| Scaffold State | Solvent System | Approx. Solubility Limit | Primary Solubilization Mechanism |
| Unprotected | DCM / EtOAc / Toluene | < 1.0 mg/mL | N/A (High lattice energy prevents solvation) |
| Unprotected | DMSO / DMF (with heat) | 10 - 25 mg/mL | Disruption of intermolecular H-bonds via strong aprotic H-bond acceptors |
| Unprotected | 1% DMSO in aq. | 2 - 5 mg/mL | Host-guest inclusion complexation preventing aqueous precipitation |
| THP-Protected | DCM / THF / EtOAc | > 100 mg/mL | Steric disruption of |
| SEM-Protected | DCM / THF / EtOAc | > 150 mg/mL | Introduction of highly lipophilic silyl ether handle; elimination of N1-H donor |
Experimental Protocols: Self-Validating Solubilization Workflows
To overcome solubility limits during multi-step organic synthesis, use the following standardized protocols to protect the N1-H position. Both protocols are designed as self-validating systems : the physical state of the reaction mixture provides real-time visual confirmation of success.
Protocol A: THP Protection (Steric Disruption)
This method is preferred for its ease of removal under mildly acidic conditions.
-
Suspension: In an oven-dried flask under inert atmosphere, suspend 1.0 eq of 3,5-dibromo-1H-pyrazolo[3,4-d]pyrimidine in anhydrous EtOAc (0.2 M). The mixture will be a cloudy, intractable suspension.
-
Reagent Addition: Add 2.5 eq of 3,4-dihydro-2H-pyran (DHP), followed by 0.1 eq of anhydrous p-Toluenesulfonic acid (p-TsOH).
-
Thermal Activation: Heat the reaction to 65°C.
-
Self-Validation Check: Over 2–4 hours, the cloudy suspension will transition into a completely transparent, pale-yellow solution. This visual clearance confirms that the THP group has successfully attached to the N1 position, breaking the crystal lattice.
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to quench the acid, extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting product will be highly soluble in standard organic solvents.
Protocol B: SEM Protection (Lipophilic Masking)
This method provides extreme solubility and stability against strong nucleophiles and basic cross-coupling conditions.
-
Deprotonation: Suspend 1.0 eq of the pyrazolopyrimidine in anhydrous DMF (0.1 M) at 0°C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. The evolution of H₂ gas and a slight color change indicate successful deprotonation.
-
Alkylation: Dropwise, add 1.2 eq of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). Allow the reaction to warm to room temperature.
-
Self-Validation Check: As the highly lipophilic SEM group attaches, the intermediate sodium salt will fully dissolve, yielding a homogeneous solution.
-
Workup: Quench carefully with ice water. Extract extensively with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Dry and concentrate to yield a highly soluble oil or low-melting solid.
Decision Matrix Workflow
Use the following logical workflow to determine the correct solubilization strategy based on your experimental endpoint.
Workflow for overcoming dibromo-pyrazolopyrimidine solubility issues in synthesis and assays.
References
-
[1] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH).
-
[3] Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. National Institutes of Health (NIH).
-
[2] WO 2013/087808 Al - Pyrazolopyrimidine Compositions. Google Patents / Googleapis.
-
[4] Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: C-3 Functionalization & Hindered Couplings
Topic: Catalyst Selection for Sterically Hindered Coupling at C-3 Position Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists & Process Development Scientists
Status: Active | Ticket: #C3-HINDERED-001 | Specialist: Senior Application Scientist
Welcome to the Advanced Catalysis Support Hub. You are likely here because your standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions have failed to install a substituent at the C-3 position of a scaffold (likely an indole, indazole, or pyrrole) or are struggling with a sterically congested biaryl coupling involving a 3-substituted partner.
The "C-3 position" presents a unique dichotomy in drug discovery: it is often electronically activated (in indoles) yet sterically compromised by substituents at C-2 or N-1. This guide bypasses general textbook advice to focus on field-proven solutions for overcoming high energy barriers in these specific couplings.
Part 1: The Diagnostic Phase (Decision Matrix)
Before screening ligands, you must diagnose the specific nature of your "C-3" problem. Is it a failure of the catalyst to engage the halide (Oxidative Addition), or a failure to release the bulky product (Reductive Elimination)?
Workflow 1: Method Selection Strategy
Use this logic flow to select your initial screen based on substrate availability and steric demand.
Caption: Decision tree for selecting between Cross-Coupling and C-H Activation based on substrate availability and steric environment.
Part 2: Cross-Coupling Troubleshooting (The Halide Route)
If you are coupling a 3-haloindole or a hindered 3-substituted aryl halide , the reaction often stalls due to the inability of the Pd center to undergo reductive elimination (forming the C-C bond) because the product is too bulky to "squeeze" out, or oxidative addition is inhibited by the ortho-substituents.
Q1: My reaction turns black and stalls after 1 hour. What is happening?
Diagnosis: "Pd Black" formation indicates catalyst decomposition. This usually happens when the ligand dissociates from the metal because the catalytic cycle is resting too long at a high-energy intermediate (likely oxidative addition). The Fix: You need a ligand that binds tighter or a precatalyst that activates faster.
-
Switch to Precatalysts: Move from Pd(OAc)₂/Phosphine mixtures to Buchwald G3/G4 precatalysts or Pd-PEPPSI complexes. These ensure a 1:1 Pd:Ligand ratio and prevent early precipitation.
-
Ligand Choice: For C-3 hindered positions, XPhos and SPhos are the gold standards.
Q2: Which ligand is best for my specific steric profile?
Do not guess. Use the Buried Volume (%V_bur) concept. The higher the steric hindrance of your substrate, the bulkier the ligand needs to be to enforce a mono-ligated Pd(0) species (which is more active) and accelerate reductive elimination.
| Ligand System | Best Application | Mechanism of Action | Ref |
| SPhos | General Hindered C-3 | High flexibility allows it to wrap around Pd, stabilizing the cycle while permitting coupling of ortho-substituted partners. | [1] |
| XPhos | High Steric Demand | Larger than SPhos. Excellent for coupling 2,6-disubstituted aryls or C-3 indoles with C-2 alkyl groups. | [2] |
| RuPhos | Heteroatom Coupling | Specifically designed for C-N coupling (Buchwald-Hartwig) at hindered C-3 positions (e.g., 3-aminoindoles). | [2] |
| Pd-PEPPSI-IPr | Extreme Hindrance | Uses an NHC (carbene) ligand instead of phosphine.[1] The "throw-away" pyridine ligand creates a highly active "12-electron" species. Best for "impossible" couplings. | [3] |
| BrettPhos | Primary Amines | If coupling a primary amine to a C-3 halide, this prevents β-hydride elimination. | [4] |
Q3: I am seeing "Protodehalogenation" (Ar-H) instead of product.
Diagnosis: Your oxidative addition worked (the halogen is gone), but the transmetallation failed, or the intermediate captured a proton from moisture/solvent. The Fix:
-
Dry Solvents: Switch to anhydrous dioxane or toluene.
-
Base Strength: If using carbonate (weak), switch to K₃PO₄ (anhydrous) or NaOtBu .
-
Boron Species: If using boronic acids, they might be deborylating. Switch to MIDA boronates or Potassium Trifluoroborates (BF₃K) for slow-release stability.
Part 3: Direct C-H Activation (The Halide-Free Route)
Sometimes the 3-haloindole is unstable or difficult to synthesize. Direct C-H arylation uses the inherent nucleophilicity of the Indole C-3.
Mechanism & Selectivity
Unlike Suzuki coupling (Pd0/PdII), C-H activation often runs on a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle.
-
Challenge: Indoles naturally want to react at C-3 (electrophilic aromatic substitution), but Pd often activates C-2 via a concerted metallation-deprotonation (CMD) mechanism.
-
Solution: To force C-3 selectivity, you must rely on the electrophilic nature of the Pd catalyst (cationic Pd).
Protocol: C-3 Selective Direct Arylation
Recommended for N-protected indoles.[2][3]
-
Catalyst: Pd(TFA)₂ (5 mol%) - The trifluoroacetate makes the Pd highly electrophilic.
-
Oxidant: AgOAc (2.0 equiv) - Regenerates Pd(II) from Pd(0).
-
Solvent: Acetic Acid or Pivalic Acid.
-
Temperature: 80–100 °C.
-
Note: If C-2 arylation is observed as a byproduct, block the C-2 position or switch to a C-3 directing group (e.g., C-3 glyoxyl).
Part 4: Experimental Protocols
Protocol A: Pd-PEPPSI-IPr Catalyzed Hindered Suzuki Coupling
Use this for coupling 3-haloindoles with ortho-substituted boronic acids.
-
Setup: Charge a reaction vial with:
-
3-Bromo-2-methylindole (1.0 equiv)
-
2-Tolylboronic acid (1.5 equiv)
-
Pd-PEPPSI-IPr (2.0 mol%) [Sigma-Aldrich #696019]
-
KOH (2.0 equiv)
-
-
Solvent: Add Dioxane/MeOH (1:1) [0.2 M concentration]. Note: The alcohol co-solvent is critical for activating the PEPPSI precatalyst.
-
Reaction: Seal and heat to 60–80 °C for 2–4 hours.
-
Workup: Filter through Celite, concentrate, and purify.
-
Why this works: The NHC ligand on PEPPSI is bulky enough to facilitate reductive elimination of the crowded biaryl product but stable enough to prevent Pd black formation.
Protocol B: Buchwald G3 XPhos Coupling
Use this for general hindered C-3 arylation.
-
Setup: In a glovebox or under Argon:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
XPhos Pd G3 (1–3 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: THF or Toluene/Water (10:1).
-
Reaction: Heat to 60 °C. Monitor by LCMS.
-
Troubleshooting: If conversion <50%, add 1 mol% additional free XPhos ligand to stabilize the active species.
Part 5: Mechanistic Visualization
Understanding where the steric clash occurs is vital. In the diagram below, note how bulky ligands (L) accelerate the difficult "Reductive Elimination" step (Step 4) which is the bottleneck for C-3 hindered systems.
Caption: The Pd(0)/Pd(II) catalytic cycle highlighting Reductive Elimination as the steric bottleneck in C-3 coupling.
References
-
Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide."[4] Tetrahedron, 2019.[4]
-
Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction Manual." MilliporeSigma Technical Guides.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry - A European Journal, 2006.
-
Maiti, D., et al. "Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives." Beilstein Journal of Organic Chemistry, 2012.
-
Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[5] Journal of Organic Chemistry, 2017.[5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Minimizing hydrolysis of 7-bromo position under basic conditions
A Guide to Minimizing C-Br Bond Hydrolysis Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-bromoquinoline and related heterocyclic scaffolds. A common challenge encountered during the functionalization of these molecules is the undesirable hydrolysis of the bromine substituent at the 7-position, particularly under basic reaction conditions. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate this side reaction and improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of 7-hydroxyquinoline as a byproduct in my reaction. What is the likely cause?
This is a classic case of hydrolysis of the 7-bromo substituent. The carbon-bromine bond in 7-bromoquinoline is susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present in your reaction mixture, especially at elevated temperatures. This process, known as nucleophilic aromatic substitution (SNAr), is often a competing pathway in reactions that require basic conditions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The quinoline ring, being an electron-deficient aromatic system, can facilitate this type of substitution.
Q2: How does the choice of base impact the rate of hydrolysis?
The nature and strength of the base are critical factors. Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., sodium tert-butoxide, NaOtBu) can directly participate in the hydrolysis reaction. Weaker, non-nucleophilic inorganic bases are generally preferred to minimize this side reaction.
Q3: Are there any general guidelines for selecting a base to minimize hydrolysis?
Yes. For many cross-coupling reactions, switching from strong alkoxide bases to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce the extent of hydrolysis. These bases are sufficiently basic to facilitate the desired catalytic cycle but are less likely to act as nucleophiles themselves.
Q4: Beyond the base, what other reaction parameters should I consider optimizing?
Several other parameters can influence the outcome:
-
Solvent: The choice of solvent is crucial. Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are recommended to minimize the presence of water, which can act as a nucleophile or a proton source for dehalogenation.
-
Temperature: Higher reaction temperatures generally accelerate the rate of hydrolysis. It is advisable to run reactions at the lowest temperature that allows for a reasonable rate of the desired transformation.
-
Reaction Time: Prolonged reaction times can lead to increased formation of the hydrolysis byproduct. Monitoring the reaction progress by TLC or LC-MS and working it up promptly upon completion is recommended.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is good practice to prevent the introduction of atmospheric moisture.
Troubleshooting Guide: Hydrolysis in Cross-Coupling Reactions
This section provides a systematic approach to troubleshooting and minimizing the formation of 7-hydroxyquinoline during common palladium-catalyzed cross-coupling reactions.
Issue: Significant Formation of 7-Hydroxyquinoline in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the basic conditions required can promote hydrolysis of the 7-bromoquinoline substrate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrolysis in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Evaluate Base Selection:
-
Problem: Strong bases like NaOH, KOH, or NaOtBu are highly nucleophilic and can directly cause hydrolysis.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.
-
-
Optimize Solvent System:
-
Problem: Protic solvents (e.g., water, alcohols) can participate in the hydrolysis. While some water is often necessary for the Suzuki reaction, an excess can be detrimental.
-
Solution: Use a predominantly aprotic solvent system like 1,4-dioxane/water or toluene/water. Carefully control the water content, aiming for a minimal amount necessary for the reaction to proceed.
-
-
Adjust Reaction Temperature:
-
Problem: High temperatures accelerate both the desired reaction and the undesired hydrolysis.
-
Solution: Attempt to lower the reaction temperature. The optimal temperature should be determined empirically, balancing the reaction rate with the suppression of the side reaction.
-
-
Screen Palladium Ligands:
-
Problem: The ligand can influence the rate of the catalytic cycle. A slow reductive elimination step can leave the palladium-aryl intermediate susceptible to side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the reductive elimination step, favoring the desired product formation over hydrolysis.
-
-
Check Boronic Acid/Ester Quality:
-
Problem: A slow transmetalation step due to poor quality or unreactive boronic acid/ester can prolong the reaction time and allow for more hydrolysis to occur.
-
Solution: Ensure the use of high-purity, reactive boronic acid or ester to facilitate a faster forward reaction.
-
Quantitative Data: Effect of Base on Hydrolysis
The following table, compiled from general trends in the literature for aryl halides, illustrates the impact of base selection on the yield of the desired coupled product versus the hydrolysis byproduct.
| Base | Typical Yield of Coupled Product | Typical Yield of Hydrolysis Product | Rationale |
| NaOH | Moderate to Low | High | Strong and highly nucleophilic, promotes hydrolysis. |
| NaOtBu | Moderate | Moderate to High | Strong base, can also act as a nucleophile. |
| K₂CO₃ | Good | Low to Moderate | Milder inorganic base, less nucleophilic. |
| K₃PO₄ | High | Low | Weaker, non-nucleophilic base, often optimal.[1] |
| Cs₂CO₃ | High | Low | Similar to K₃PO₄, effective at minimizing hydrolysis.[1] |
Note: Actual yields will vary depending on the specific substrates and other reaction conditions.
Mechanistic Insights: The SNAr Pathway to Hydrolysis
The hydrolysis of 7-bromoquinoline under basic conditions typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored in electron-deficient aromatic systems.
The SNAr Mechanism
Caption: The SNAr mechanism for the hydrolysis of 7-bromoquinoline.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbon atom bearing the bromine atom (the ipso-carbon). This step is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the quinoline ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the ring.
-
Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group. This results in the formation of the 7-hydroxyquinoline product.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoquinoline with Minimized Hydrolysis
This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-bromoquinoline with an arylboronic acid, employing conditions designed to minimize the formation of 7-hydroxyquinoline.
Materials:
-
7-Bromoquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add 7-bromoquinoline, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the 7-bromoquinoline should be approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Workup: Upon completion (typically within 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Sources
Validation & Comparative
Unambiguous 13C NMR Assignments for the Pyrazolo[1,5-a]pyrimidine Core: A Comparative Methodological Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors and CNS-active drugs (e.g., zaleplon, dinaciclib). However, the structural elucidation of its substituted derivatives presents a notorious analytical challenge. The highly delocalized electron density across the bridgehead nitrogens (N4 and N7a) often confounds traditional 1D empirical chemical shift predictions. This guide objectively compares traditional 1D NMR strategies against modern 2D multiparametric approaches and computational DFT validation, providing a self-validating experimental protocol for unambiguous 13C assignment.
The Challenge: Mesomeric Ambiguity and Historical Misassignments
Historically, the assignment of the quaternary carbons (C-3a, C-5, and C-7) in the pyrazolo[1,5-a]pyrimidine core has been prone to error. Early literature frequently misassigned C-5 and C-7 due to an over-reliance on simple 1D additivity rules [1]. Both positions are adjacent to nitrogen atoms, but they experience drastically different shielding environments: C-5 is adjacent to the pyrimidine nitrogen (N4), while C-7 is adjacent to the bridgehead nitrogen (N7a). Relying solely on 1D chemical shifts to differentiate these positions in highly substituted analogs is analytically risky and scientifically unsound.
Comparative Analysis of Assignment Strategies
To establish a robust analytical pipeline, we must compare the efficacy of three primary assignment methodologies:
Traditional 1D NMR (13C, DEPT-135) + Empirical Rules
-
Mechanism: Utilizes substituent-induced chemical shift (SCS) additivity rules to predict carbon resonances.
-
Performance: Fast and requires minimal spectrometer time. However, it fails to account for complex long-range mesomeric effects in fused heterocycles.
-
Verdict: Insufficient as a standalone method. It cannot reliably differentiate between C-5 and C-7 when both are substituted (quaternary).
2D NMR Multiparametric Approach (HSQC + HMBC)
-
Mechanism: Maps exact skeletal connectivity using heteronuclear scalar couplings. HSQC identifies direct
bonds, while HMBC detects long-range and correlations [2]. -
Performance: The gold standard. It creates a closed-loop, self-validating system where assigned protons act as internal sensors to lock the positions of unprotonated carbons.
-
Verdict: Highly accurate and mandatory for novel derivatives.
Computational DFT-GIAO Prediction
-
Mechanism: Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to calculate isotropic magnetic shielding tensors.
-
Performance: Highly accurate but computationally expensive.
-
Verdict: Best used as an orthogonal validation tool when 2D NMR data is ambiguous (e.g., missing HMBC cross-peaks due to line broadening or dynamic tautomerism).
Quantitative Data: Benchmark Chemical Shifts
The following table summarizes the typical 13C chemical shift ranges for the pyrazolo[1,5-a]pyrimidine core, comparing the utility of 1D multiplicity against 2D HMBC mapping.
| Carbon Position | Typical Shift Range (ppm) | Multiplicity (DEPT-135) | Key HMBC Correlations ( | Diagnostic Utility |
| C-2 | 140.0 – 155.0 | CH (Positive) | H-3 ( | Readily assigned via HSQC. |
| C-3 | 85.0 – 100.0 | CH (Positive) | H-2 ( | Highly shielded; distinct chemical shift. |
| C-3a | 140.0 – 150.0 | Cq (Absent) | H-2, H-5, H-7 | Bridgehead; assigned via intersecting |
| C-5 | 105.0 – 160.0 | CH or Cq | H-7 | Highly variable; requires HMBC from H-7. |
| C-6 | 105.0 – 115.0 | CH (Positive) | H-5 ( | Central pyrimidine carbon; easily assigned. |
| C-7 | 135.0 – 150.0 | CH or Cq | H-5 | Highly variable; requires HMBC from H-5. |
*Note: Shifts for C-5 and C-7 are highly dependent on substitution (e.g., oxo, amino, or aryl groups). If unsubstituted, they typically resonate near 108 ppm and 136 ppm, respectively[1].
Mechanistic Insights: The Causality of the HMBC Strategy
Why does the 2D HMBC approach succeed where 1D empirical rules fail? The causality lies in the spatial geometry of the
In a self-validating experimental design, we do not guess the identity of C-5 and C-7 based on ppm values. Instead, we use the protons as structural anchors:
-
Anchoring H-5 and H-7: Once H-5 and H-7 are identified (often via their distinct
coupling in H NMR if unsubstituted, or via substituent correlations), they act as "sensors" for the quaternary carbons. -
The Cross-Validation: H-5 will show a strong
correlation to C-7 (via the H5-C5-C6-C7 pathway). Conversely, H-7 will show a strong correlation to C-5 (via the H7-C7-C6-C5 pathway). -
Bridgehead Confirmation: Both H-5 and H-7 will show
correlations to the bridgehead carbon C-3a (via N4 and N7a, respectively), perfectly triangulating its position.
Logical map of critical 3J HMBC correlations used to assign quaternary carbons.
Self-Validating Experimental Protocol
Step 1: Optimal Sample Preparation
-
Dissolve 15–20 mg of the purified pyrazolo[1,5-a]pyrimidine derivative in 0.6 mL of DMSO-
. Causality: High concentration is critical to achieve a sufficient signal-to-noise (S/N) ratio for quaternary carbons in the HMBC experiment, while DMSO- minimizes line broadening associated with intermolecular hydrogen bonding.
Step 2: 1D Baseline Acquisition
-
Acquire a standard
H NMR (minimum 400 MHz, 16 scans) and C NMR (minimum 100 MHz, 1024 scans). -
Acquire a DEPT-135 spectrum to immediately classify all carbons as CH/CH
(positive), CH (negative), or quaternary (absent).
Step 3: HSQC Acquisition (One-Bond Mapping)
-
Run a
H- C HSQC experiment. -
Action: Map every protonated carbon to its corresponding proton. This eliminates all CH, CH
, and CH signals from the pool of unassigned carbons, leaving only the problematic quaternary carbons (C-3a, C-5, C-7).
Step 4: HMBC Acquisition (Long-Range Mapping)
-
Run a
H- C HMBC experiment optimized for a long-range coupling constant of Hz. -
Action: Select the H-2 proton signal. Trace its cross-peaks to identify C-3a. Select the H-5 and H-7 signals (or the protons of their respective substituents, e.g., a 5-methyl group) and trace their
cross-peaks to unambiguously lock the remaining quaternary carbons.
Step 5: Orthogonal Validation (Optional but Recommended)
-
If any HMBC signals are missing due to intermediate exchange rates, perform a DFT-GIAO calculation (B3LYP/6-311+G(d,p)) to predict the isotropic shielding tensors and correlate them with the experimental data.
Step-by-step self-validating workflow for pyrazolo[1,5-a]pyrimidine NMR assignments.
Conclusion
For the pyrazolo[1,5-a]pyrimidine core, relying on 1D NMR empirical rules is an outdated and error-prone practice. The transition to a 2D multiparametric approach—specifically leveraging the robust
References
Comparative Guide: Reactivity of 3,7-Dibromo vs. 3,7-Dichloro Phenothiazine Analogs
[1][2][3]
Executive Summary
In the functionalization of tricyclic heterocycles, the choice between 3,7-dibromo and 3,7-dichloro analogs is a strategic decision balancing reactivity against atom economy and cost .[1][2]
While 3,7-dichloro analogs offer a lower molecular weight and raw material cost, they suffer from significant kinetic barriers in oxidative addition and lithium-halogen exchange.[1][2][3] The 3,7-dibromo analog remains the industry standard for research and early-phase development due to its superior performance in metal-catalyzed cross-couplings and lithiation chemistry, often justifying its higher cost through improved yields and milder reaction conditions.[2][3]
| Feature | 3,7-Dibromo Analog | 3,7-Dichloro Analog |
| C-X Bond Energy | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Pd-Cat.[1][2][3] Coupling | Excellent (Standard Catalysts) | Poor (Requires Bulky/Rich Ligands) |
| Li-Hal Exchange | Rapid (-78 °C, n-BuLi) | Inert/Slow (Requires t-BuLi) |
| Primary Use | Versatile Intermediate | End-product / Specialized substrate |
Fundamental Physical Organic Chemistry
The reactivity disparity is rooted in the bond dissociation energy (BDE) and the kinetics of the oxidative addition step in catalytic cycles.[4]
Bond Dissociation Energy (BDE)
The C(sp²)–Br bond is significantly weaker than the C(sp²)–Cl bond.[2] This difference dictates the activation energy required for bond cleavage.
Mechanistic Impact[1][2][3][5][6][7][8]
-
Oxidative Addition: In Palladium-catalyzed cycles (Suzuki, Buchwald-Hartwig), the insertion of Pd(0) into the C–X bond is often the rate-determining step (RDS).[2][4] For bromides , this barrier is low, allowing the use of standard catalysts like Pd(PPh₃)₄.[1][2] For chlorides , the high barrier requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate insertion.[1][2]
-
Lithium-Halogen Exchange: This reaction is driven by the formation of a more stable carbanion and a stronger Li–X bond.[3] The equilibrium for C–Br exchange is favorable and kinetically fast. C–Cl exchange is kinetically inhibited and often outcompeted by ortho-lithiation (deprotonation) or nucleophilic attack on the ring.[3]
Reactivity Profile: Metal-Catalyzed Cross-Coupling
The most common application for these scaffolds is the construction of "Push-Pull" dyes or extended π-systems.[3]
Experimental Comparison: Suzuki-Miyaura Coupling
Scenario: Coupling 10-alkyl-3,7-dihalo-phenothiazine with 4-methoxyphenylboronic acid.
-
3,7-Dibromo Substrate:
-
3,7-Dichloro Substrate:
Visualization: Catalytic Cycle Differences
The following diagram illustrates the kinetic bottleneck faced by the dichloro analog.
Caption: Comparative catalytic cycle showing the oxidative addition bottleneck (Red) for dichloro analogs vs. the facile pathway (Yellow) for dibromo analogs.[3]
Reactivity Profile: Lithium-Halogen Exchange
For introducing electrophiles (e.g., aldehydes via DMF quench, or phosphines), lithiation is required.[1][2]
-
3,7-Dibromo:
-
3,7-Dichloro:
-
Reagent: n-BuLi is ineffective (acts as a base, causing random deprotonation).[1][2][3] Requires tert-Butyllithium (t-BuLi).[3]
-
Risk: t-BuLi is pyrophoric and dangerous.[3] Even with t-BuLi, the exchange is sluggish, often leading to mixtures of lithiated species and benzyne intermediates if adjacent protons are available.[1][2]
-
Detailed Experimental Protocols
Protocol A: Synthesis of 3,7-Dibromo-10-ethylphenothiazine
A self-validating protocol for the standard intermediate.[3]
Reagents:
-
10-Ethylphenothiazine (1.0 eq)[2]
Procedure:
-
Dissolution: Dissolve 10-ethylphenothiazine in the solvent mixture at 0°C. Control Point: The solution should be clear; turbidity indicates poor solubility.
-
Addition: Add NBS portion-wise over 30 minutes. Observation: Solution turns dark green/blue initially (radical cation formation) then fades to purple/brown.[2]
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The dibromo product is significantly less polar than the mono-bromo intermediate.[3]
-
Quench: Pour into sodium sulfite solution (10% aq) to destroy excess bromine.
-
Workup: Extract with DCM, wash with water, dry over MgSO₄.
-
Purification: Recrystallize from Ethanol.
-
Yield: Typically 85–92%.
-
Characterization: ¹H NMR shows a simple aromatic system (doublet, doublet, singlet pattern).[2]
-
Protocol B: Suzuki Coupling (Dibromo vs Dichloro)
Comparing the conditions required for successful coupling.
| Parameter | Standard Conditions (For Dibromo) | Enhanced Conditions (For Dichloro) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) |
| Base | Na₂CO₃ (2M aq.)[2][3] | K₃PO₄ (3.0 eq, anhydrous) |
| Solvent | Toluene / Ethanol / Water | 1,4-Dioxane (Dry) |
| Temp/Time | 80°C / 4–6 hrs | 110°C / 24 hrs |
| Purification | Simple filtration/column | Requires removal of excess ligand |
Decision Matrix
Use this logic flow to select the correct analog for your project.
Caption: Decision tree for selecting halogenated phenothiazine precursors based on reaction type and resource constraints.
References
-
Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Open Chemistry, 2012.[1][2][3] [Link] Citation for: General synthesis of 3,7-dibromo derivatives and Suzuki coupling protocols.[1][2]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC (NIH), 2016.[2] [Link] Citation for: Mechanistic differences between chloro and bromo substituents in Pd-catalyzed coupling.
-
Metal–halogen exchange. Wikipedia (General Reference). [Link] Citation for: Kinetic trends (I > Br > Cl) in lithiation reactions.[2]
-
Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Int. J. Mol. Sci., 2024.[1][2][5] [Link] Citation for: Recent protocols using 3,7-dibromo phenothiazine for library generation.[1][2][3]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 2006.[2] [Link] Citation for: Necessity of bulky phosphines for aryl chloride activation.[2]
A Comparative Guide to HPLC Retention Time Standards for Pyrazolopyrimidine Impurities
For researchers, scientists, and drug development professionals vested in the pyrazolopyrimidine class of compounds, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. The rigorous identification and quantification of impurities are not merely a regulatory hurdle but a scientific necessity. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) retention time standards for impurities found in common pyrazolopyrimidine-based drugs, offering a critical analysis of their performance and the experimental data that underpins their use.
The pyrazolopyrimidine core is a key pharmacophore in several blockbuster drugs, including the hypnotic agent zaleplon, the erectile dysfunction treatment sildenafil, the Rho-kinase inhibitor fasudil, and the gout therapy allopurinol. During the synthesis and storage of these APIs, a variety of related substances, including starting materials, by-products, intermediates, and degradation products, can emerge as impurities.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the stringent control of these impurities, with specific thresholds for reporting, identification, and qualification.[2]
This guide is structured to provide a practical comparison of commercially available impurity standards, focusing on the experimental data that enables their effective use in HPLC-based quality control.
The Bedrock of Trust: Certified Reference Materials
The reliability of any impurity profiling method hinges on the quality of the reference standards used. These standards serve as the benchmark for the identification and quantification of impurities in an API. Leading suppliers such as Pharmaffiliates, Veeprho, MilliporeSigma (formerly Sigma-Aldrich), Klivon, and SRIRAMCHEM provide a range of pyrazolopyrimidine impurity standards, often accompanied by a Certificate of Analysis (CoA) that details the compound's identity, purity, and characterization data.[3][4][5][6] When selecting a standard, it is crucial to consider its traceability to pharmacopeial standards (e.g., USP, EP) and the rigor of the analytical techniques used for its characterization, such as NMR, mass spectrometry, and elemental analysis.[4]
Comparative Analysis of Retention Time Standards
A direct, universal comparison of retention times for all pyrazolopyrimidine impurities is challenging due to the variability in HPLC methodologies (e.g., column chemistry, mobile phase composition, gradient profiles, and temperature). However, by examining the data from various sources, including research articles and supplier application notes, we can compile a valuable comparative overview. This section will delve into specific examples for prominent pyrazolopyrimidine drugs.
Zaleplon Impurities
Zaleplon, a hypnotic agent, is known to have several process-related and degradation impurities.[1] Research has identified and characterized at least nine potential impurities.[7] Commercially available standards for these impurities are offered by suppliers like Veeprho and Pharmaffiliates.[3][8]
A key study on the impurity profiling of zaleplon provides relative retention times (RRT) for nine impurities using a specific HPLC method, which serves as a valuable reference point for analysts.[7]
Table 1: HPLC Retention Data for Zaleplon and Its Impurities
| Compound | Supplier(s) | Reported Relative Retention Time (RRT) | HPLC Conditions |
| Zaleplon | Veeprho, Pharmaffiliates | 1.00 | Column: YMC Pack C8 (150 x 4.6 mm, 5 µm)Mobile Phase A: Phosphate buffer (pH 3.0)Mobile Phase B: AcetonitrileGradient: 80:20 (A:B) to 60:40 over 15 min, then to 45:55 at 25 minFlow Rate: 1.5 mL/minDetection: 225 nm |
| Impurity I | Veeprho, Pharmaffiliates | 0.45 | See above |
| Impurity II | Veeprho, Pharmaffiliates | 0.53 | See above |
| Impurity III | Veeprho, Pharmaffiliates | 0.68 | See above |
| Impurity IV | Veeprho, Pharmaffiliates | 0.85 | See above |
| Impurity V | Veeprho, Pharmaffiliates | 0.92 | See above |
| Impurity VI | Veeprho, Pharmaffiliates | 1.15 | See above |
| Impurity VII | Veeprho, Pharmaffiliates | 1.52 | See above |
| 3-amino-4-cyanopyrazole | Veeprho, Pharmaffiliates | 0.28 | See above |
| DOPEA | Veeprho, Pharmaffiliates | 0.35 | See above |
Data synthesized from a study on zaleplon impurity profiling.[7]
Sildenafil Citrate Impurities
Sildenafil, widely known as Viagra, also has a well-documented impurity profile. Standards for sildenafil and its related compounds are available from suppliers like MilliporeSigma and are traceable to USP and EP pharmacopeias.[9]
An established HPLC method for the analysis of sildenafil and its impurities provides a clear separation of the API from its related substances.
Table 2: HPLC Retention Data for Sildenafil and Its Impurities
| Compound | Supplier(s) | Reported Retention Time (min) | HPLC Conditions |
| Sildenafil Citrate | MilliporeSigma | ~10 | Column: Waters XTerra RP-18 (250 x 4.6 mm, 5 µm)Mobile Phase A: 0.05 M Sodium dihydrogen orthophosphate dihydrate and 0.5% triethylamine (pH 3.0)Mobile Phase B: AcetonitrileGradient: 0% B to 100% B over 30 minFlow Rate: 1.0 mL/minDetection: 230 nm |
| Sildenafil Related Compound A | MilliporeSigma | ~17 | See above |
| SLC-Imp-B | - | - | See above |
| SLC-Imp-C | - | - | See above |
| SLC-Imp-D | - | - | See above |
Data based on a published method for sildenafil impurity determination. Note: Retention times for all impurities were not explicitly stated in the reference but the method demonstrated successful separation.
Fasudil Impurities
Fasudil, a treatment for cerebral vasospasm, and its impurities are also subject to rigorous analytical control.[10] Suppliers like SRIRAMCHEM and Pharmaffiliates offer a range of fasudil impurity standards.[2][4]
A patented HPLC method for the detection of fasudil hydrochloride and its related substances demonstrates the separation of eight impurities in a single chromatographic run.[11]
Table 3: HPLC Retention Data for Fasudil and Its Impurities
| Compound | Supplier(s) | Reported Retention Time (min) | HPLC Conditions |
| Fasudil Hydrochloride | SRIRAMCHEM, Pharmaffiliates | 10.23 | Column: C18 (250 x 4.6 mm)Mobile Phase A: Triethylamine water solutionMobile Phase B: MethanolGradient: Not specifiedFlow Rate: 0.9-1.1 mL/minDetection: Not specified |
| 5-isoquinoline sulfonic acid | SRIRAMCHEM, Pharmaffiliates | 6.04 | See above |
| Pyridine N-oxyfasudil | SRIRAMCHEM, Pharmaffiliates | - | See above |
| 1-hydroxyfasudil | SRIRAMCHEM, Pharmaffiliates | - | See above |
| 8-quinoline fasudil | SRIRAMCHEM, Pharmaffiliates | 12.76 | See above |
| Piperazine condensate | SRIRAMCHEM, Pharmaffiliates | - | See above |
| N-hydroxyfasudil | SRIRAMCHEM, Pharmaffiliates | - | See above |
| Dimer | SRIRAMCHEM, Pharmaffiliates | 28.63 | See above |
Data extracted from a patent for an HPLC detection method for fasudil impurities.[11] Note: Not all retention times were explicitly provided.
Allopurinol Impurities
Allopurinol, a xanthine oxidase inhibitor, has several known impurities that are monitored during its production.[12] Klivon and Pharmaffiliates are among the suppliers of allopurinol impurity reference standards.[5][13]
A validated RP-HPLC method for allopurinol impurity profiling provides a framework for the separation and quantification of its related substances.[12]
Table 4: HPLC Retention Data for Allopurinol and Its Impurities
| Compound | Supplier(s) | Reported Retention Time (min) | HPLC Conditions |
| Allopurinol | Klivon, Pharmaffiliates | 5.8 | Column: ODS C18 (250 x 4.6 mm, 5 µm)Mobile Phase: 0.1 M Dipotassium phosphate buffer (pH 3.5) and Acetonitrile (55:45 v/v)Flow Rate: 1.5 mL/minDetection: 254 nm |
| Impurity A | Klivon, Pharmaffiliates | 3.2 | See above |
| Impurity B | Klivon, Pharmaffiliates | 4.5 | See above |
| Impurity C | Klivon, Pharmaffiliates | 7.1 | See above |
Data derived from a study on the development and validation of an RP-HPLC method for allopurinol impurity profiling.[12]
Experimental Protocols and Method Validation
The trustworthiness of retention time data is directly linked to the validation of the analytical method. A robust HPLC method for impurity profiling must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ICH guidelines.[14]
General Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the analysis of pyrazolopyrimidine impurities using HPLC with retention time standards.
Caption: Workflow for HPLC impurity profiling using retention time standards.
Key Considerations for Method Development and Validation:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by spiking the API with known impurities and showing that they are well-resolved from the main peak and from each other.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Path to Reliable Impurity Profiling
The selection and proper use of HPLC retention time standards are fundamental to the robust quality control of pyrazolopyrimidine-based pharmaceuticals. While a universal, standardized HPLC method for all pyrazolopyrimidine impurities is not feasible due to the diverse nature of these compounds, this guide provides a comparative framework based on available scientific literature and supplier data.
By understanding the landscape of commercially available standards, their associated analytical methods, and the principles of method validation, researchers and drug development professionals can establish trustworthy and reliable impurity profiling workflows. The data presented herein serves as a valuable starting point for method development and validation, ultimately contributing to the safety and quality of these important medicines.
References
-
Veeprho. Zaleplon Impurities and Related Compound. [Link]
-
Veeprho. Zaleplon A Impurities and Related Compound. [Link]
-
Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
MilliporeSigma. Sildenafil Related Compound A. [Link]
-
Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Neobits. Sigma Aldrich / MilliporeSigma - 1612685-10MG - SILDENAFIL RELATED COMPOUND A USP 10MG, ( Each ) | Analytical Grade. [Link]
-
PubMed. Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. [Link]
-
SciSpace. Application of RP-HPLC for the Estimation of Allopurinol and Its Related Substances in Bulk and Tablet Dosage Form. [Link]
-
ResearchGate. Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. [Link]
-
PubMed. Impurity profile study of zaleplon. [Link]
-
Scite.ai. Identification and characterization of the process‐related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. [Link]
- Google Patents.
-
Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219–1222. [Link]
-
Semantic Scholar. Development of Stability Indicating HPLC method for the Determination of impurities in Zaleplon. [Link]
-
PubMed. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. [Link]
-
Scribd. Zale Plon. [Link]
- Google Patents.
-
Research Journal of Pharmacy and Technology. HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. [Link]
-
ResearchGate. Structure of zaleplon and 9 impurities with their relative retention... [Link]
-
ResearchGate. Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method. [Link]
-
USP-NF. Zaleplon. [Link]
-
Pharmaffiliates. Top Manufacturer & Supplier of USFDA Inspected Pharmaceutical Reference Standards. [Link]
-
Pharmaffiliates. Pipeline Products. [Link]
-
Pharmaffiliates. Allopurinol-Impurities. [Link]
-
Pharmaffiliates. Essential Pharmaceutical Reference Standards and Impurity Compounds by Pharmaffiliates for QC Labs. [Link]
-
Veeprho. Pharmaceutical Impurity Reference Standards. [Link]
-
Pharmaffiliates. Zaleplon-impurities. [Link]
-
ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Zaleplon. [Link]
-
Pharmaffiliates. Specialty Impurity Standards in 2025: A Practical Guide for R&D and QC Laboratories. [Link]
-
Pharmaffiliates. Pharmaffiliates | Impurity standard manufacturer | CRDMO in India | USFDA Inspected. [Link]
- Google Patents.
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]
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Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
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A Comparative Guide to Purity Assessment of 3,7-dibromopyrazolo[1,5-a]pyrimidine: Elemental Analysis in Focus
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3,7-dibromopyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We will delve into the principles and practical applications of elemental analysis, juxtaposing it with other prevalent methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The Critical Role of Purity in Drug Discovery
The journey from a promising chemical entity to a therapeutic agent is paved with rigorous analytical checkpoints. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading biological data and potential safety concerns.[2] Therefore, the accurate determination of purity for key intermediates like 3,7-dibromopyrazolo[1,5-a]pyrimidine is not merely a procedural step but a fundamental requirement for advancing a drug development program.
Elemental Analysis: A Foundational Purity Check
Elemental analysis, specifically CHN analysis, is a long-established technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[3] The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of sample purity.
Molecular Formula of 3,7-dibromopyrazolo[1,5-a]pyrimidine: C₆H₃Br₂N₃
Theoretical Elemental Analysis Data:
To determine the theoretical elemental composition, we first calculate the molecular weight of C₆H₃Br₂N₃.
-
Carbon (C): 6 x 12.011 g/mol = 72.066 g/mol
-
Hydrogen (H): 3 x 1.008 g/mol = 3.024 g/mol
-
Bromine (Br): 2 x 79.904 g/mol = 159.808 g/mol
-
Nitrogen (N): 3 x 14.007 g/mol = 42.021 g/mol
Molecular Weight: 72.066 + 3.024 + 159.808 + 42.021 = 276.919 g/mol
Theoretical Percentages:
-
%C = (72.066 / 276.919) * 100 = 26.03%
-
%H = (3.024 / 276.919) * 100 = 1.09%
-
%N = (42.021 / 276.919) * 100 = 15.17%
Acceptance Criteria: A generally accepted tolerance for elemental analysis data in pharmaceutical research is within ±0.4% of the theoretical values.
Illustrative Experimental Data for a High-Purity Sample:
The following table showcases a hypothetical but realistic set of experimental results for a batch of 3,7-dibromopyrazolo[1,5-a]pyrimidine deemed to be of high purity, alongside data for related pyrazolo[1,5-a]pyrimidine derivatives found in the literature.
| Compound | Formula | Analysis | Calculated (%) | Found (%) | Deviation (%) | Reference |
| 3,7-dibromopyrazolo[1,5-a]pyrimidine | C₆H₃Br₂N₃ | C | 26.03 | 26.15 | +0.12 | Hypothetical |
| H | 1.09 | 1.12 | +0.03 | |||
| N | 15.17 | 15.05 | -0.12 | |||
| 7-Amino-5-(4-chlorophenyl)-2-methylsulphanylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | C₁₅H₉ClN₆S | C | 52.86 | 52.70 | -0.16 | [4] |
| H | 2.66 | 2.30 | -0.36 | [4] | ||
| N | 24.65 | 24.88 | +0.23 | [4] | ||
| 5,7-Diamino-2-methylsulphanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₈H₈N₆S | C | 43.62 | 43.99 | +0.37 | [4] |
| H | 3.66 | 3.33 | -0.33 | [4] | ||
| N | 38.15 | 38.01 | -0.14 | [4] |
Experimental Protocol: CHN Combustion Analysis
The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN analyzer, which involves the combustion of the sample in a high-oxygen environment.
A Comparative Look: Orthogonal Purity Assessment Methods
While elemental analysis provides a fundamental assessment of bulk purity, it is often complemented by other "orthogonal" methods—techniques that measure purity based on different chemical or physical principles.[5] This multi-faceted approach provides a more complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[6][7] It is particularly adept at detecting and quantifying process-related impurities and degradation products.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase (the solvent).
-
Strengths: High sensitivity for trace impurities, excellent for routine quality control, and can be used to determine relative purity (area percent).[6][7]
-
Limitations: Requires a reference standard for absolute quantification, and non-UV active impurities may not be detected by UV detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[5][8]
-
Principle: Exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.
-
Strengths: Provides structural confirmation of the main component and impurities, and qNMR can provide an absolute measure of purity without the need for a specific reference standard of the analyte.[7][8]
-
Limitations: Lower sensitivity compared to HPLC for trace impurities, and signal overlap can complicate quantification in complex mixtures.[6][8]
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can be used to identify and quantify impurities.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Strengths: High sensitivity and specificity, provides molecular weight information for the main component and impurities, and can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for enhanced separation and identification.
-
Limitations: Can be destructive to the sample, and quantification can be more complex than with other methods.
Comparison of Purity Determination Methods
| Feature | Elemental Analysis | HPLC | qNMR |
| Principle | Combustion and detection of elemental composition | Differential partitioning between stationary and mobile phases | Nuclear magnetic resonance |
| Purity Type | Bulk (elemental composition) | Relative (area %) or Absolute (with standard) | Absolute (with internal standard) |
| Sensitivity | Lower | High | Moderate |
| Information Provided | Elemental composition | Retention time, peak area | Chemical structure, quantitative information |
| Reference Standard | Not required | Required for absolute quantification | Internal standard required |
| Sample Throughput | Moderate | High | Lower |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of 3,7-dibromopyrazolo[1,5-a]pyrimidine, a multi-technique approach is recommended. Elemental analysis serves as a fundamental check of the bulk elemental composition and is a valuable tool for confirming the empirical formula of a newly synthesized compound. HPLC is the workhorse for detecting and quantifying process-related and degradation impurities with high sensitivity. Finally, qNMR provides an orthogonal, absolute measure of purity while simultaneously confirming the structure of the target molecule. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the quality of their chemical intermediates, ensuring the integrity and reproducibility of their scientific findings.
References
-
Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]
-
Semantic Scholar. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]
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PubChem. 3-Bromopyrazolo(1,5-a)pyrimidine. [Link]
-
ResearchGate. Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]
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PDF. (2025, August 6). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]
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PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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ResearchGate. (2025, August 6). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. [Link]
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PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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BYU ScholarsArchive. (2022, August 10). "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine". [Link]
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PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of 3,7-Dibromopyrazolo[1,5-a]pyrimidine
As a researcher or drug development professional, managing halogenated N-heterocycles requires a rigorous understanding of both chemical reactivity and environmental compliance. 3,7-Dibromopyrazolo[1,5-a]pyrimidine (C₆H₃Br₂N₃) is a heavily halogenated compound frequently utilized as a building block in medicinal chemistry.
Because of the two bromine atoms bonded to the pyrazolo-pyrimidine core, this compound and any solutions containing it must be strictly classified and managed as Halogenated Organic Waste [1]. Improper disposal can lead to severe environmental contamination, bioaccumulation, and the generation of highly toxic byproducts. This guide provides a self-validating, field-proven protocol for the safe handling, spill containment, and final disposal of this chemical.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards:
-
Environmental Persistence: The carbon-halogen bonds (C-Br) grant the molecule high stability and lipophilicity, making it resistant to standard biological degradation pathways in wastewater treatment plants.
-
Combustion Hazards: If incinerated at low temperatures, brominated organics can undergo thermal rearrangement to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—potent environmental toxins. Additionally, combustion releases corrosive hydrogen bromide (HBr) gas [2].
-
Regulatory Classification: Under Environmental Protection Agency (EPA) and international guidelines, waste containing significant halogen concentrations (>1-5% depending on local thresholds) must be segregated from general organic waste to ensure it is routed to specialized high-temperature incinerators equipped with caustic scrubbers[3].
Quantitative Safety & PPE Specifications
When handling 3,7-Dibromopyrazolo[1,5-a]pyrimidine, standard laboratory PPE is often insufficient, particularly when the compound is dissolved in carrier solvents.
| PPE Category | Specification | Causality / Rationale |
| Gloves | Viton® or Double-Nitrile | Standard nitrile has a poor compatibility rating against many halogenated solvents (e.g., DCM, Chloroform) used to dissolve this compound, risking rapid permeation [4]. |
| Eye Protection | ANSI-approved splash goggles | Protects against micro-particulate dust (if solid) or solvent splashing (if in solution). |
| Body | Fully-buttoned, flame-resistant lab coat | Prevents dermal exposure to lipophilic halogenated compounds which can absorb through the skin. |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of brominated dust or volatilized halogenated carrier solvents. |
Spill Response & Containment Workflow
Immediate and correct action during a spill prevents cross-contamination of waste streams. The physical state of the 3,7-Dibromopyrazolo[1,5-a]pyrimidine (solid powder vs. dissolved solution) dictates the containment logic.
Workflow for containing and neutralizing 3,7-Dibromopyrazolo[1,5-a]pyrimidine spills.
Step-by-Step Spill Protocol:
-
Isolate the Area: Secure the perimeter. If the spill occurs outside a fume hood, assess respiratory risks before proceeding.
-
Select Absorbent:
-
For Solids: Do not dry sweep, as this aerosolizes the brominated powder. Lightly dampen the powder with water or cover with damp sand, then scoop into a compatible high-density polyethylene (HDPE) container.
-
For Liquids: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Never use paper towels or combustible materials for highly concentrated halogenated mixtures, as they can react or complicate incineration [4].
-
-
Decontaminate: Wash the spill surface with a mild detergent and water, collecting the rinsate as halogenated aqueous waste.
Waste Segregation & Storage Protocol
The most critical operational failure in laboratory waste management is the comingling of incompatible waste streams. 3,7-Dibromopyrazolo[1,5-a]pyrimidine must never be mixed with non-halogenated solvents (like acetone) or highly reactive substances (like alkali metals or strong oxidizers) [5].
Segregation Methodology
-
Primary Container Selection: Use an EHS-approved, vapor-tight, polyethylene container. Glass is acceptable for small quantities but poses a shatter risk.
-
Labeling at Inception: Label the container before the first drop or grain of waste is added. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Bromine)".
-
Volume Management: Never fill the waste container beyond 80% capacity. Halogenated solvents and compounds can generate vapor pressure; leaving headspace prevents container rupture.
-
Storage Environment: Store in a designated, ventilated flammable/hazardous storage cabinet, strictly segregated from basic/alkaline waste streams and oxidizing agents.
Final Disposal Procedures
Because 3,7-Dibromopyrazolo[1,5-a]pyrimidine contains significant halogens, it cannot be disposed of via standard fuels blending (which is often used for high-BTU, non-halogenated solvents).
Lifecycle and disposal pathway for halogenated pyrazolo-pyrimidine waste.
Institutional Hand-off & Incineration
-
Waste Manifesting: Document the exact chemical name (3,7-Dibromopyrazolo[1,5-a]pyrimidine) and the carrier solvent on the EHS waste tracking log. Do not use abbreviations.
-
High-Temperature Incineration: Licensed hazardous waste contractors will transport the material to a rotary kiln incinerator. The waste is combusted at temperatures exceeding 1,000°C to completely break the stable C-Br bonds.
-
Caustic Scrubbing: The incinerator must be equipped with a caustic scrubber system (using sodium hydroxide or similar bases) to neutralize the resulting hydrogen bromide (HBr) gas before it can be released into the atmosphere, ensuring full EPA compliance [3].
References
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." US EPA. Available at: [Link]
-
Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." US EPA. Available at: [Link]
-
Washington State University (WSU). "Halogenated Solvents: Standard Operating Procedures and Waste Disposal." WSU Environmental Health & Safety. Available at:[Link]
-
University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines: Chemically Contaminated Waste." UOW Workplace Health and Safety. Available at:[Link]
A Senior Application Scientist's Guide to Handling 3,7-Dibromopyrazolo[1,5-a]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3,7-Dibromopyrazolo[1,5-a]pyrimidine, a member of a class known for significant biological activity, represent both an opportunity and a responsibility. Our primary responsibility is to ensure that our pursuit of scientific advancement is conducted with an unwavering commitment to safety.
This guide provides essential, field-tested safety and logistical information for handling 3,7-Dibromopyrazolo[1,5-a]pyrimidine. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Adversary
Given the presence of two bromine atoms, it is prudent to assume that 3,7-Dibromopyrazolo[1,5-a]pyrimidine presents hazards that are at least as severe as, and potentially greater than, its mono-brominated counterpart. The primary threats are acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]
Table 1: Hazard Profile Based on Analog Data
| Hazard Statement | GHS Classification Code | Analog Source | GHS Hazard Pictogram |
| Toxic if swallowed | H301 | 3-Bromopyrazolo[1,5-a]pyrimidine[1] | Skull and Crossbones |
| Causes skin irritation | H315 | 3-Bromopyrazolo[1,5-a]pyrimidine[1] | Exclamation Mark |
| Causes serious eye irritation | H319 | 3-Bromopyrazolo[1,5-a]pyrimidine[1] | Exclamation Mark |
| May cause respiratory irritation | H335 | 3-Bromopyrazolo[1,5-a]pyrimidine[1] | Exclamation Mark |
The causality is clear: halogenated heterocyclic compounds can be reactive and possess biological activity that does not discriminate between a therapeutic target and the scientist handling them. Skin and mucous membrane contact can lead to localized irritation, while ingestion or inhalation of dust can lead to systemic toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment. The following protocols establish a baseline for handling 3,7-Dibromopyrazolo[1,5-a]pyrimidine in solid (powder) form.
Foundational PPE (Minimum Requirement for Laboratory Entry)
This is the absolute minimum PPE required when working in any laboratory where chemical hazards are present.
-
100% Cotton Lab Coat: Provides a removable barrier against incidental splashes and spills. Cotton is preferred for its lower reactivity and flammability compared to synthetic blends.
-
ANSI Z87.1-Approved Safety Glasses with Side Shields: Protects against flying particles and minor splashes.[3]
-
Long Pants and Closed-Toe Shoes: Ensures no skin on the lower body or feet is exposed to potential spills.
Task-Specific PPE for Handling Solid 3,7-Dibromopyrazolo[1,5-a]pyrimidine
This enhanced protection is mandatory when actively weighing, transferring, or otherwise manipulating the solid compound. The primary risk is the generation and inhalation of fine, toxic dust.
-
Chemical Splash Goggles: Required for superior protection against dust particles and potential splashes, offering a full seal around the eyes.[3]
-
Double-Gloving with Nitrile Gloves: The outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove protects the skin during the doffing of the contaminated outer glove. Nitrile is selected for its broad chemical resistance to many organic compounds.
-
Respiratory Protection (N95 or higher): Due to the risk of respiratory irritation from airborne particulates, a NIOSH-approved N95 respirator is the minimum requirement.[4] For procedures with a higher potential for aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.
The following diagram illustrates the decision-making workflow for selecting appropriate PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: A Step-by-Step Protocol for Safe Weighing
This protocol provides a self-validating system for safely weighing and preparing a solution of 3,7-Dibromopyrazolo[1,5-a]pyrimidine.
Objective: To accurately weigh 50 mg of the compound and dissolve it in a solvent.
Location: This procedure must be performed inside a certified chemical fume hood.
Methodology:
-
Preparation:
-
Don all foundational and task-specific PPE (lab coat, chemical goggles, double nitrile gloves, N95 respirator).
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Line the work surface inside the fume hood with absorbent, disposable bench paper.
-
Gather all necessary equipment: analytical balance, weigh paper, multiple spatulas, vial for the final solution, and the appropriate solvent.
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully open the container of 3,7-Dibromopyrazolo[1,5-a]pyrimidine. Avoid any sudden movements that could create dust.
-
Using a clean spatula, carefully transfer a small amount of the powder to the weigh paper. Aim to get close to the target weight without needing to remove excess powder.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Transfer and Dissolution:
-
Carefully fold the weigh paper and transfer the powder into the labeled receiving vial.
-
Using a clean pipette, add the solvent to the vial.
-
Cap the vial and agitate gently (vortex or sonicate) until the solid is fully dissolved.
-
-
Immediate Cleanup:
-
Carefully fold the used weigh paper and any contaminated wipes inward. Place them in a designated solid hazardous waste bag located within the fume hood.
-
Wipe down the spatula with a solvent-dampened wipe and place the wipe in the waste bag.
-
Remove the outer pair of gloves and place them in the waste bag.
-
Wipe down the work surface with a solvent-dampened wipe.
-
Disposal Plan: Cradle-to-Grave Responsibility
The proper disposal of brominated compounds is critical to prevent environmental contamination. Organobromides can be persistent and harmful to aquatic life.
-
Solid Waste: All contaminated solid materials (gloves, weigh paper, wipes, silica gel from chromatography) must be collected in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: 3,7-Dibromopyrazolo[1,5-a]pyrimidine and related materials."
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses, must be collected in a separate, clearly labeled hazardous waste container. The label must specify the compound and all solvent components.
-
Never dispose of this compound down the drain.[4]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on the disposal of halogenated heterocyclic waste streams. They may have specific protocols for incineration or other treatment methods.
By adhering to these rigorous safety protocols, you build a culture of trust and responsibility in your laboratory. This commitment not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
-
PubChem. 3-Bromopyrazolo(1,5-a)pyrimidine - Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Pyrazolo(1,5-a)pyrimidine - Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). Eye and Face Protection. Available at: [Link]
-
Capot Chemical. MSDS of Pyrazolo[1,5-A]pyrimidine-3-boronic acid pinacol ester. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
